D-Homoalanine hcl
Description
BenchChem offers high-quality D-Homoalanine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Homoalanine hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Incorporation of D-Homoalanine (D-Abu) in Peptidomimetic Scaffolds
Topic: Role of D-Homoalanine HCl in Peptidomimetic Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
A Technical Guide to Stability, Conformation, and Hydrophobic Modulation
Executive Summary
In the rational design of peptidomimetics, the subtle modulation of side-chain sterics and backbone chirality is often the difference between a labile hit and a clinical candidate. D-Homoalanine HCl , chemically defined as D-2-aminobutyric acid (D-Abu) , occupies a critical "Goldilocks" zone in the amino acid spectrum. Structurally, it bridges the gap between D-Alanine (methyl side chain) and D-Valine (isopropyl side chain), offering a rigid ethyl side chain that increases hydrophobicity without the excessive steric bulk that hinders receptor binding.
This guide details the physicochemical properties, mechanistic advantages, and solid-phase synthesis (SPPS) protocols for integrating D-Homoalanine into peptide backbones. It focuses on its utility in stabilizing
Chemical & Structural Specifications
To ensure reproducibility, precise nomenclature is required. "Homoalanine" in this context refers to the extension of the aliphatic side chain by one methylene group relative to alanine (Methyl
| Feature | Specification |
| Common Name | D-Homoalanine HCl; D-2-Aminobutyric acid HCl; D-Abu |
| CAS Number | 67607-42-5 (HCl salt); 2623-91-8 (Free acid) |
| Chemical Formula | C |
| Molecular Weight | 139.58 g/mol (HCl salt) |
| Side Chain | Ethyl group ( |
| Chirality | D-Enantiomer (R-configuration at |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol |
Structural Comparison & Steric Impact
The ethyl side chain of D-Abu provides a specific steric volume (
Figure 1: Steric progression of aliphatic D-amino acids. D-Homoalanine provides a linear extension without
Mechanistic Role in Drug Design
Proteolytic Stability (The D-Enantiomer Effect)
Incorporating D-Abu into a peptide sequence renders the backbone unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), which are stereoselective for L-amino acids.
-
Mechanism: The inverted chirality at the
-carbon alters the orientation of the scissile bond, preventing the catalytic triad of the protease from accessing the carbonyl carbon. -
Application: Essential for extending the half-life (
) of injectable peptides.
Conformational Locking (The -Turn Inducer)
D-amino acids are potent nucleators of
-
Phi/Psi (
) Angles: D-Abu favors regions of the Ramachandran plot (typically ) that are energetically forbidden for L-amino acids. -
The "Proline Alternative": Unlike Proline or Glycine, D-Abu has a flexible side chain that does not covalently lock the backbone nitrogen (allowing H-bonding) but still enforces a turn geometry due to steric clashes of the D-configuration side chain with the preceding carbonyl oxygen.
Hydrophobic Scanning
In Structure-Activity Relationship (SAR) studies, D-Abu is used to probe hydrophobic pockets.
-
D-Ala Scan: Checks if a side chain is necessary.
-
D-Abu Scan: Checks if hydrophobicity is required without introducing the steric bulk of Val/Leu. If D-Abu improves potency over D-Ala, the receptor pocket likely contains a hydrophobic cavity that accommodates the ethyl group.
Experimental Protocol: Fmoc-SPPS of D-Homoalanine Peptides
This protocol describes the incorporation of Fmoc-D-Abu-OH into a peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS).
Reagents Required[1][2][3][4]
-
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).
-
Building Block: Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HCTU / DIPEA.
-
Deprotection: 20% Piperidine in DMF.[1]
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
-
Fmoc Deprotection (Cycle Start):
-
Treat with 20% Piperidine/DMF (
min).[1] -
Wash with DMF (
min).
-
-
Activation & Coupling:
-
Stoichiometry: Use 4 equivalents (eq) of Fmoc-D-Abu-OH relative to resin loading.
-
Activation: Dissolve AA and 4 eq Oxyma in minimal DMF. Add 4 eq DIC.
-
Reaction: Add activated solution to resin. Shake at room temperature for 45–60 minutes .
-
Note: The ethyl side chain does not impose significant steric hindrance; standard coupling times are sufficient.
-
-
Monitoring (Self-Validation):
-
Perform a Kaiser Test (ninhydrin).
-
Result: Beads should be colorless (negative) indicating complete coupling of D-Abu to the free amine. If blue, re-couple.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines, preventing deletion sequences.
-
Figure 2: Solid-Phase Peptide Synthesis (SPPS) decision tree for incorporating D-Homoalanine.
Case Study: Stabilizing Antimicrobial -Hairpins
Context: Antimicrobial peptides (AMPs) often target bacterial membranes but suffer from instability in human serum. A common strategy is to design cyclic
Challenge: Native disulfide bridges (Cys-Cys) are labile in reducing environments (e.g., cytosol). Solution: Replace the disulfide bridge or the turn sequence with a D-amino acid template containing D-Abu.
Experimental Data (Simulated): Comparison of a linear L-peptide vs. a D-Abu stabilized hairpin analogue.
| Peptide Variant | Sequence Modification | Serum Half-life ( | MIC (E. coli) | Interpretation |
| Native (Linear) | ...L-Pro-L-Gly... | < 15 min | 4 | Rapid degradation; flexible conformation. |
| D-Pro Analogue | ...D-Pro-L-Gly... | 2.5 hours | 2 | Improved turn stability; moderate proteolysis. |
| D-Abu Analogue | ...D-Abu-L-Pro... | > 8 hours | 0.5 | D-Abu locks Type II' |
Mechanism of Action:
The D-Abu residue at the
References
-
Chemical Identification: Sigma-Aldrich.[2] D-Alpha-Aminobutyric acid Product Specification. Link[2]
-
Peptidomimetic Design: Robinson, J. A. (2008). Beta-Hairpin Peptidomimetics: Design, Synthesis and Biological Activity. Accounts of Chemical Research. Link
-
Synthesis Protocol: Bachem. Fmoc Solid Phase Peptide Synthesis - A Technical Guide. Link
-
Antimicrobial Applications: MDPI. Role of Non-Proteinogenic Amino Acids in Antimicrobial Peptide Stability. Link
-
Stereochemical Effects: National Institutes of Health (NIH). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Link
Sources
Impact of D-Homoalanine incorporation on peptide secondary structure
Executive Summary
The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic drug design. D-Homoalanine (also known as D-2-aminobutyric acid or D-Abu ) represents a strategic tool for modulating peptide conformation. Unlike its natural counterpart L-Alanine, D-Homoalanine introduces an inverted chiral center (
This guide details the structural consequences of D-Homoalanine incorporation. It focuses on its utility as a helix-breaker in L-peptides, a nucleator of
Chemical & Structural Fundamentals
To understand the impact of D-Homoalanine, we must first define its physicochemical identity relative to standard residues.
-
Nomenclature: D-Homoalanine is chemically (R)-2-aminobutanoic acid .[1][2] It is the D-enantiomer of L-2-aminobutyric acid (Abu), which itself is a higher homolog of Alanine.
-
Side Chain: The ethyl group (
) provides greater hydrophobic bulk than Alanine's methyl group ( ) but less steric hindrance than Valine's isopropyl group.[3] -
Chirality: The D-configuration imposes dihedral angle preferences that are "forbidden" for L-amino acids in standard secondary structures, specifically in the Ramachandran plot's upper-right and lower-right quadrants.
Table 1: Comparative Physicochemical Properties
| Property | L-Alanine (L-Ala) | D-Alanine (D-Ala) | D-Homoalanine (D-Abu) |
| Configuration | |||
| Side Chain | Methyl ( | Methyl ( | Ethyl ( |
| Hydropathy Index | 1.8 | 1.8 | ~2.5 (More Hydrophobic) |
| Helix Propensity ( | High (1.[3]42) | Destabilizing (in L-helix) | Destabilizing (in L-helix) |
| Primary Structural Role |
Impact on Secondary Structure
The incorporation of a single D-Homoalanine residue into an all-L-peptide sequence acts as a "conformational switch."
Helix Destabilization
In an L-
-
Mechanism: A D-amino acid prefers positive
angles ( ).[3] Forcing D-Homoalanine into an L-helix creates severe steric clashes between its side chain ( ) and the carbonyl oxygen of the preceding residue ( ). -
Result: This disruption typically terminates the helix or introduces a "kink," effectively acting as a helix breaker.
Induction of Reverse Turns ( -Turns)
D-Homoalanine is a potent inducer of reverse turns, which are essential for peptide macrocyclization and hairpin formation.
-
Type II'
-Turns: The prime ( ) denotes turns usually found in D-amino acid containing peptides.[4][5] The ideal geometry for the and residues in a Type II' turn requires the residue to have positive values. -
D-Abu Preference: Like D-Ala, D-Abu readily adopts the
conformation ( , ), making it ideal for the position of Type II' turns. -
Advantage over Glycine: While Glycine can also adopt these angles, it is too flexible (high entropy).[3] D-Homoalanine is structurally constrained, reducing the entropic penalty of folding and stabilizing the turn.
-Hairpin Stabilization
In
-
Nucleation: Placing D-Homoalanine at the tip of the loop nucleates the turn, bringing the N- and C-terminal strands into proximity to form hydrogen bonds.
-
Side Chain Effect: The ethyl side chain of D-Abu can engage in hydrophobic clusters with residues on the
-strands (e.g., Trp, Phe), further locking the hairpin geometry—a feature D-Alanine (methyl) may not provide efficiently.
Experimental Workflow: Synthesis & Characterization
Solid-Phase Peptide Synthesis (SPPS) Protocol
D-Homoalanine is compatible with standard Fmoc/tBu SPPS. However, its D-configuration requires attention to racemization suppression during coupling.
Reagents:
-
Resin: Rink Amide MBHA (for C-term amides) or Wang (for acids).[3]
-
Building Block: Fmoc-D-Abu-OH (Fmoc-D-2-aminobutyric acid).
-
Coupling Agents: DIC/Oxyma Pure (preferred for low racemization) or HATU/DIEA.[3]
Step-by-Step Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash with DMF ( ).[3] -
Coupling (D-Abu):
-
Dissolve Fmoc-D-Abu-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.
-
Critical: Pre-activate for 2 min before adding to resin to minimize potential epimerization, although D-isomers are generally stable.
-
React for 60 min at room temperature.
-
-
Capping: Acetic anhydride/DIEA in DMF to block unreacted amines.
-
Elongation: Continue with subsequent L-amino acids.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
Structural Characterization Workflow
Verification of the induced secondary structure is mandatory.
-
Circular Dichroism (CD):
- -Helix: Double minima at 208 nm and 222 nm.
- -Sheet/Hairpin: Single minimum at ~216-218 nm.
-
Effect of D-Abu: As D-Abu disrupts an L-helix, expect the 222 nm signal to diminish. If a
-hairpin forms, the spectrum will shift toward the 216 nm minimum with a positive band near 195-200 nm.
-
NMR Spectroscopy:
-
NOE Patterns: Look for
correlations indicative of turns.[3] -
-Coupling:
coupling constants > 8 Hz indicate extended -strand conformations flanking the D-Abu turn.
-
Visualization of Structural Logic
The following diagram illustrates the decision matrix for incorporating D-Homoalanine and its downstream structural effects.
Caption: Mechanistic pathway of D-Homoalanine impact. Red indicates the modification, Yellow indicates structural disruption, and Green indicates structural stabilization.
Therapeutic Implications
Proteolytic Stability
The primary advantage of D-Homoalanine over L-Abu or L-Ala is metabolic stability. Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites stereochemically matched to L-substrates. The presence of D-Abu inhibits the formation of the transition state required for peptide bond hydrolysis, effectively "masking" the peptide bond from degradation.
Receptor Selectivity
While D-Alanine is often used to scan for D-amino acid tolerance, D-Homoalanine offers a unique "hydrophobic probe."
-
If a D-Ala scan improves activity, substituting D-Abu can further optimize potency by filling hydrophobic pockets in the receptor that are accessible due to the altered backbone trajectory but require more bulk than a methyl group.
References
-
Conformational Properties of D-Amino Acids
-
Beta-Turn Induction
-
Synthesis & Lanthipeptides
-
D-2-Aminobutyric Acid (D-Homoalanine)
Sources
- 1. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for D-alpha-Aminobutyric acid (NP0000897) [np-mrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of turn residues on beta-hairpin folding--a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of turn residues in directing the formation of the beta-sheet and in the stability of the beta-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
D-Homoalanine Hydrochloride: A Technical Monograph on Chemical Identity and Bio-Application
Executive Summary & Chemical Identity[1][2][3]
D-Homoalanine Hydrochloride (also known as D-2-Aminobutyric acid HCl or D-AABA) is a non-proteinogenic
Chemical Identifiers Table[1][2][3][4][5]
| Property | Specification |
| Common Name | D-Homoalanine Hydrochloride |
| IUPAC Name | (2R)-2-Aminobutanoic acid hydrochloride |
| CAS Number (HCl Salt) | 67607-42-5 |
| CAS Number (Free Base) | 2623-91-8 |
| Molecular Formula | |
| Molecular Weight | 139.58 g/mol (HCl Salt) |
| SMILES (Salt) | CCO)N.Cl |
| InChI Key | AMMBUJFMJOQABC-AENDTGMFSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol |
Stereochemical Significance & Nomenclature
Critical Note on Nomenclature: The term "Homoalanine" can be ambiguous in unverified catalogs.
-
-Homoalanine (Standard): Refers to 2-aminobutyric acid (AABA). This is the insertion of a methylene (
) group into the side chain of Alanine (Methyl Ethyl). - -Homoalanine: Refers to 3-aminobutyric acid .[1] This is the insertion of a methylene group into the backbone.
This guide focuses on the standard
Structural Logic
The "D" configuration (R-stereocenter) is selected primarily to inhibit proteolysis. Most endogenous proteases recognize L-amino acids. Substituting L-Alanine with D-Homoalanine achieves two goals:
-
Steric Occlusion: The ethyl side chain is larger than alanine's methyl but smaller than valine's isopropyl, probing the spatial tolerance of a receptor pocket.
-
Proteolytic Stability: The inverted stereocenter prevents the formation of the transition state required for peptide bond hydrolysis by standard proteases.
Figure 1: Structural relationship showing the incremental steric increase from Alanine to Homoalanine.
Quality Control: Chiral Purity Analysis (Marfey's Method)
Ensuring the enantiomeric excess (
Protocol: FDAA Derivatization[7][8]
Reagents:
-
Analyte: D-Homoalanine HCl sample (50 mM in water).
-
Marfey’s Reagent (FDAA): 1% w/v in Acetone.
-
Buffer: 1M
. -
Quench: 2M HCl.
Step-by-Step Methodology:
-
Preparation: In a 1.5 mL microcentrifuge tube, mix:
-
50
L D-Homoalanine sample. -
100
L 1M (Maintains pH ~8.5 for nucleophilic attack). -
50
L FDAA solution.
-
-
Incubation: Vortex and heat at 40°C for 60 minutes . The solution will turn yellow/orange.
-
Quenching: Stop the reaction by adding 20
L of 2M HCl. (Acidification prevents further reaction and prepares for HPLC injection). -
Dilution: Dilute with 200
L mobile phase (50% Acetonitrile). -
Analysis: Inject 10
L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).-
Gradient: 10% to 60% ACN with 0.1% TFA over 45 minutes.
-
Detection: UV at 340 nm.[4]
-
Self-Validating Logic: Because FDAA is chiral (L-form), the reaction produces:
-
L-FDAA + D-Homoalanine
L-D diastereomer (Elutes later due to hydrophobicity). -
L-FDAA + L-Homoalanine (impurity)
L-L diastereomer (Elutes earlier). -
Validation: If a single peak is observed matching the retention time of the L-D standard, the sample is enantiomerically pure.
Figure 2: Workflow for determining enantiomeric purity using Marfey's Reagent.
Applications in Drug Development[6][11]
Peptidomimetics
D-Homoalanine is frequently employed in "stapled peptides" or cyclic peptides. Its ethyl side chain provides enough bulk to restrict the
Cross-Coupling Precursor
The free amine and carboxylic acid allow D-Homoalanine to serve as a scaffold. The ethyl group is unreactive, making it an ideal "spacer" in antibody-drug conjugates (ADCs) where a specific linker length (
Handling and Safety Considerations
While D-Homoalanine HCl is generally considered low-hazard compared to active pharmaceutical ingredients (APIs), standard laboratory safety is non-negotiable.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or caking.
-
Incompatibility: Strong oxidizing agents.
-
PPE: Nitrile gloves and safety glasses are required. Avoid inhalation of dust.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51064142, D-Homoalanine hydrochloride. PubChem. Available at: [Link]
-
Marfey, P. (1984).[5] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[6][1][7][8] Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Conformational Constraints: The D-Homoalanine Switch
Executive Summary
In the landscape of peptidomimetics, D-Homoalanine (D-Abu) represents a precision tool often overshadowed by its more common counterparts, D-Alanine and Aib (aminoisobutyric acid). While Aib is utilized for its steric bulk to induce helicity, D-Homoalanine serves a distinct dual purpose: it acts as a stereochemical switch to force reverse turns (specifically Type II'
This guide details the physicochemical basis, synthesis protocols, and structural applications of D-Homoalanine, framing it not merely as a non-canonical residue, but as a method to lock bioactive conformations and enhance metabolic stability without the steric penalties associated with larger hydrophobic residues like D-Valine or D-Leucine.
The Stereochemical Basis: Why D-Homoalanine?
To understand the utility of D-Homoalanine, one must decouple its backbone effects from its side-chain properties.
The Backbone Effect: Chirality as a Constraint
Standard L-amino acids predominantly populate the negative
When inserted into an L-peptide sequence, D-Homoalanine creates a "stereochemical clash" that disrupts extended sheets or
The Side-Chain Effect: The "Goldilocks" Hydrophobe
While D-Alanine (methyl) induces the same turn, it often fails to provide sufficient hydrophobic interaction with the receptor pocket. D-Valine (isopropyl) provides hydrophobicity but is
D-Homoalanine (ethyl) bridges this gap:
-
Volume: Larger than Ala, smaller than Val.
-
Flexibility: Non-branched
-carbon allows for tighter packing than Val/Ile. -
Lipophilicity: Increases
relative to Ala, improving membrane permeability.
Table 1: Physicochemical Comparison of Turn-Inducing Residues
| Residue | Side Chain | Steric Bulk ( | Hydrophobicity (Scale) | Primary Structural Role | |
| L-Ala | Methyl | 88.6 | 1.8 | Helix formation | |
| D-Ala | Methyl | 88.6 | 1.8 | Type II' Turn Inducer | |
| D-Abu | Ethyl | 108.5 | 2.5 (Est) | Turn Inducer + Hydrophobic Anchor | |
| Aib | Dimethyl | 105.0 | N/A | Helix/Turn Rigidifier (Gem-dimethyl) | |
| D-Val | Isopropyl | 140.0 | 4.2 | Bulky Turn Inducer |
Conformational Impact & Mechanism
The "rigidity" of D-Homoalanine is a functional outcome of locking the peptide backbone into a turn conformation.
The Type II' -Turn Mechanism
In a Type II'
Mechanism of Action:
-
Placement: D-Abu is positioned at
of the intended turn. -
Nucleation: The side chain forces the backbone into a kink to relieve strain.
-
Stabilization: The ethyl group packs against the
or residue side chains, stabilizing the turn via van der Waals forces (a "hydrophobic staple") more effectively than D-Ala.
Visualization: The Logic of Conformational Constraint
Figure 1: The dual-mechanism pathway by which D-Homoalanine rigidifies peptide structures.
Synthesis & Incorporation Protocols
Incorporating D-Homoalanine requires specific attention to coupling efficiency and racemization suppression, although it is generally less prone to steric hindrance than D-Valine.
Materials
-
Fmoc-D-Abu-OH: Commercially available (CAS: 135944-09-1).
-
Coupling Reagents: HATU or DIC/Oxyma (preferred for suppressing racemization).
-
Resin: Rink Amide (for amides) or Wang (for acids).
Standard Fmoc-SPPS Protocol for D-Abu
Note: This protocol assumes a 0.1 mmol scale.
-
Resin Swelling: Swell resin in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF x 5.
-
Activation (The Critical Step):
-
Dissolve Fmoc-D-Abu-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8 eq) immediately prior to addition to resin.
-
Expert Insight: Pre-activation time should be kept < 2 min to minimize potential racemization, though D-Abu is robust.
-
-
Coupling: Shake at Room Temp for 45-60 min.
-
Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using PyAOP or HOAt additives.
-
-
Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).
Troubleshooting Difficult Couplings
If D-Abu is following a bulky residue (e.g., N-Me-AA or Val), standard coupling may fail.
Workflow for Difficult Sequences:
-
Double Coupling: Repeat step 4 with fresh reagents.
-
Microwave Assistance: 75°C for 5 min (Power: 25W). Caution: High temp can increase racemization risk for Cys/His, but D-Abu is stable.
-
Solvent Switch: Use DMF/DMSO (9:1) to disrupt aggregation of the growing chain.
Visualization: Synthesis Decision Tree
Figure 2: Decision matrix for optimizing the coupling of D-Homoalanine during SPPS.
Characterization & Validation
Once synthesized, verifying the conformational impact is non-negotiable.
Circular Dichroism (CD)[1]
-
Signature: A Type II'
-turn induced by D-Abu typically displays a CD spectrum with a maximum at ~205 nm and a minimum at ~225 nm (distinct from the double minima of -helices). -
Protocol: Dissolve peptide in TFE (Trifluoroethanol) to promote secondary structure, then titrate with water. Rigid peptides will retain turn signatures even in high water content.
NMR Spectroscopy
-
NOE Signals: Look for strong
and cross-peaks. -
Temperature Coefficients: Measure amide proton shifts vs. temperature. Low coefficients (
ppb/K) for the residues involved in the turn indicate solvent shielding (hydrogen bonding), confirming the "lock."
Applications in Drug Design[2]
Protease Resistance
The D-configuration renders the peptide bond involving D-Abu unrecognizable to most endogenous proteases (e.g., trypsin, chymotrypsin).
-
Application: Replacing L-Ala with D-Abu in the cleavage site of a labile peptide can increase half-life from minutes to hours.
Macrocyclization Template
D-Abu is an ideal "corner" residue for head-to-tail cyclization.
-
Strategy: Place D-Abu at the site where the linear precursor is predicted to turn. This pre-organizes the ends of the linear chain, reducing the entropic penalty of cyclization and increasing yield.
References
-
Venkatachalam, C. M. (1968).[1] Stereochemical criteria for polypeptides and proteins. V. Conformation of a system of three linked peptide units. Biopolymers, 6(10), 1425–1436. Link
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1, 847–858. Link
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512–523. Link
-
Imperiali, B., et al. (1992).[2] Effect of D-amino acids on protein structure. Journal of the American Chemical Society, 114(20), 7942–7944. Link
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (2000). Oxford University Press. (General SPPS Protocols). Link
Sources
Structural and Functional Divergence: D-Alanine vs. D-Homoalanine HCl in Peptidomimetic Design
The following technical guide is structured to serve as a reference for researchers in medicinal chemistry and peptide therapeutics. It prioritizes structural causality, functional application, and rigorous validation protocols.
Executive Summary
In the optimization of peptide therapeutics, the substitution of non-proteinogenic amino acids is a critical strategy to enhance metabolic stability and receptor affinity. This guide analyzes the specific divergence between D-Alanine (D-Ala) and D-Homoalanine (D-hAla) —specifically its hydrochloride salt, D-Homoalanine HCl (also known as D-2-aminobutyric acid).
While both serve as chiral checkpoints to induce specific secondary structures (e.g.,
Structural & Nomenclature Analysis
The primary distinction lies in the side-chain homologation. The prefix "homo-" in amino acid nomenclature typically denotes the addition of a methylene group (
Chemical Architecture
-
D-Alanine: The side chain is a methyl group (
). It is the smallest chiral amino acid, allowing for significant rotational freedom ( angles) in the peptide backbone. -
D-Homoalanine: The side chain is an ethyl group (
). This extension increases the Van der Waals volume and lipophilicity without introducing the -branching found in Valine or Isoleucine.
Note on Salt Form: D-Homoalanine is frequently supplied as the Hydrochloride (HCl) salt.[1][2][] The HCl moiety protonates the
Visualization of Steric Progression
The following diagram illustrates the structural logic and the steric "sweep" volume increase from Glycine to Valine, highlighting D-Homoalanine's intermediate position.
Figure 1: Steric progression of side chains. D-Homoalanine fills the hydrophobic volume gap between D-Alanine and D-Valine.
Physicochemical Data Matrix
The following data facilitates precise stoichiometric calculations for synthesis.
| Property | D-Alanine | D-Homoalanine HCl | Impact on Protocol |
| IUPAC Name | (2R)-2-aminopropanoic acid | (2R)-2-aminobutanoic acid HCl | Nomenclature verification |
| Side Chain | Methyl ( | Ethyl ( | Hydrophobic interaction |
| Formula | Mass spec identification | ||
| Molar Mass | 89.09 g/mol | 139.58 g/mol | Critical: Adjust weighing for HCl salt |
| pKa ( | 2.34 | ~2.30 | Similar activation profiles |
| pKa ( | 9.69 | ~9.60 | Similar deprotection kinetics |
| Hydropathy | 1.8 (Hydrophobic) | ~2.5 (More Hydrophobic) | Increased retention in RP-HPLC |
| CAS Number | 338-69-2 | 67607-42-5 | Reagent sourcing |
Mechanistic Implications in Drug Design
Proteolytic Stability (The "D" Effect)
Both isomers confer resistance to endogenous proteases (e.g., trypsin, chymotrypsin), which strictly recognize L-stereoisomers. However, D-Homoalanine offers superior stability in lipophilic pockets. The ethyl side chain provides a tighter hydrophobic fit in certain receptor binding sites (e.g., GPCRs), potentially displacing water molecules and increasing binding enthalpy (
Conformational Restriction
-
D-Alanine: Often used in "Alanine Scanning" to identify essential residues without imposing severe steric clashes.
-
D-Homoalanine: Used for "Space Probing." If a D-Ala substitution reduces potency but D-Val abolishes it completely (due to clashing), D-Homoalanine is the logical intermediate to maximize Van der Waals contacts without steric occlusion.
Technical Workflow: SPPS Integration Protocol
Context: Incorporating D-Homoalanine HCl into Fmoc-based Solid Phase Peptide Synthesis. Challenge: The HCl salt form is acidic. Direct addition to the coupling mixture without neutralization can protonate the coupling reagent or the resin-bound amine, reducing efficiency.
Protocol: Neutralization and Coupling
-
Preparation of AA Solution (0.2 mmol scale):
-
Weigh 139.6 mg of Fmoc-D-Homoalanine-OH (Note: Commercial sources often supply the Fmoc-protected free acid. If using the raw D-Homoalanine HCl for solution-phase synthesis, protecting group installation is required first).
-
Assumption: Using Fmoc-D-Homoalanine-OH (Standard SPPS building block).
-
-
Activation (HBTU/DIEA Method):
-
Dissolve amino acid in 2.0 mL DMF.
-
Add 0.95 eq of HBTU (relative to AA).
-
Critical Step: Add 2.0 eq of DIEA (Diisopropylethylamine).
-
Why? Standard protocols use 2.0 eq. If using an HCl salt derivative directly, you must increase DIEA to 3.0 eq to neutralize the HCl counterion and activate the carboxylate.
-
-
Coupling Time:
-
D-Alanine: 20–30 minutes.[4]
-
D-Homoalanine: 45–60 minutes .
-
Reasoning: The ethyl group introduces slight steric drag. Extended coupling ensures >99% conversion, preventing deletion sequences.
-
-
Monitoring:
-
Use the Kaiser Test (Ninhydrin).
-
Expectation: Resin beads should transition from blue (free amine) to yellow/colorless (coupled).
-
Analytical Discrimination: Chiral HPLC Method
Distinguishing D-Homoalanine from potential contaminants (L-isomer or D-Alanine impurities) requires a validated chiral chromatography method.
Method Parameters
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Optimized for amino acids).
-
Mobile Phase: 50 mM Perchloric acid (
) in water / Acetonitrile (80:20). -
Detection: UV at 210 nm (Amide bond) or ELSD (Evaporative Light Scattering) if non-derivatized.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
Decision Logic for Identification
The following decision tree outlines the analytical logic for verifying the identity and purity of the D-Homoalanine reagent.
Figure 2: Analytical workflow for distinguishing D-Alanine and D-Homoalanine enantiomers.
References
-
PubChem. (n.d.).[2] D-Homoalanine hydrochloride (Compound Summary).[2][][5] National Library of Medicine.[2] Retrieved from [Link][2]
- Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methylated amino acid D-2-aminobutyric acid.Biopolymers, 33(7), 1061–1072.
Sources
Technical Guide: D-Homoalanine Hydrochloride (D-2-Aminobutyric Acid HCl)
Part 1: Executive Summary
D-Homoalanine hydrochloride (D-2-Aminobutyric acid HCl) is a non-proteinogenic, chiral amino acid derivative critical to modern peptide therapeutics and small-molecule drug discovery. Unlike its L-isomer, which acts as a metabolic substrate, the D-isomer functions primarily as a structural disruptor and stability enhancer .
Its core bioactivity lies in its ability to confer proteolytic resistance . By introducing a D-stereocenter into a peptide backbone, D-Homoalanine prevents the "induced fit" required by endogenous proteases (e.g., trypsin, chymotrypsin), thereby significantly extending the biological half-life (
This guide details the physicochemical properties, mechanistic bioactivity, and validated experimental protocols for integrating D-Homoalanine HCl into drug development workflows.
Part 2: Chemical Identity & Properties[1][2][3]
| Property | Specification |
| IUPAC Name | (2R)-2-Aminobutanoic acid hydrochloride |
| Common Name | D-Homoalanine HCl; D-2-Aminobutyric acid HCl |
| CAS Number (Free Acid) | 2623-91-8 |
| CAS Number (HCl Salt) | Varies by supplier (often listed as 2623-91-8 HCl) |
| Molecular Formula | C₄H₉NO₂[1][2][3] · HCl |
| Molecular Weight | 139.58 g/mol (Salt); 103.12 g/mol (Free Acid) |
| Chirality | D-Enantiomer (R-configuration) |
| Solubility | Highly soluble in H₂O, Methanol; Insoluble in Et₂O |
| pKa Values |
Part 3: Bioactivity & Mechanism of Action[7]
The "Chiral Shield" Effect (Proteolytic Resistance)
The primary bioactive utility of D-Homoalanine is its refusal to conform to the active sites of mammalian proteases.
-
Mechanism: Serine proteases (e.g., Chymotrypsin) rely on a specific stereochemical orientation of the substrate's side chain (L-configuration) to position the scissile amide bond near the catalytic triad (Ser-His-Asp).
-
Action: Substitution of an L-residue (e.g., L-Ala or L-Val) with D-Homoalanine inverts the side-chain vector. This steric clash prevents the formation of the transition state, rendering the peptide bond effectively "invisible" to the enzyme.
-
Outcome: Peptides containing D-Homoalanine exhibit serum half-lives 3–10x longer than their all-L counterparts.
Conformational Modulation
D-Homoalanine is used to induce or destabilize specific secondary structures:
-
Helix Destabilization: In
-helices composed of L-amino acids, a single D-Homoalanine insertion disrupts the hydrogen-bonding network, introducing a "kink" useful for designing turn mimetics. -
Left-Handed Helix Formation: Homopolymers of D-Homoalanine or D-peptides form left-handed helices, which are non-immunogenic and resistant to degradation.
GABA Receptor Interaction
As an isomer of GABA (
-
Metabolic Probe: D-Homoalanine is not a substrate for L-amino acid oxidases but can interact with D-amino acid oxidase (DAAO).
-
Receptor Binding: It displays weak affinity for GABA_B receptors and can act as a competitive inhibitor for specific GABA transporters, making it a useful tool for studying inhibitory neurotransmission without rapid metabolic clearance.
Part 4: Visualization of Bioactivity
The following diagram illustrates the "Chiral Shield" mechanism where D-Homoalanine blocks protease activity.
Figure 1: Mechanism of Proteolytic Resistance.[4] D-Homoalanine prevents the induced fit necessary for enzymatic hydrolysis.
Part 5: Applications in Drug Design
| Application Domain | Specific Utility |
| Peptidomimetics | Replacement of Alanine/Valine to increase |
| Chiral Synthesis | Precursor for (R)-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam analog). |
| Bio-orthogonal Labeling | Used as a negative control in metabolic labeling studies (vs. L-homoalanine). |
| Stapled Peptides | Used in combination with olefin-bearing amino acids to optimize helix geometry. |
Part 6: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (Fmoc-SPPS) Incorporation
Objective: Incorporate D-Homoalanine (D-Abu) into a therapeutic peptide sequence to enhance stability.
Reagents:
-
Fmoc-D-Abu-OH (Protected building block)
-
Resin (e.g., Rink Amide MBHA)
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.
-
Activation:
-
Mix Fmoc-D-Abu-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Note: D-amino acids often have slower kinetics. Pre-activate for 2 minutes before adding to resin.
-
-
Coupling: Add activated mixture to resin. Shake at Room Temp for 60–90 minutes (Standard L-AA is usually 45 min; extend time for D-AA to ensure completion).
-
Monitoring: Verify coupling via Kaiser Test (Ninhydrin). If positive (blue), repeat coupling (double couple).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Enantiomeric Purity Analysis (QC)
Objective: Verify that no racemization occurred during synthesis or storage.
Method: Chiral HPLC
-
Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).
-
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients depending on column.
-
Detection: UV at 210 nm.
-
Standard: Inject pure L-Homoalanine and D-Homoalanine standards to establish retention times (
). -
Criteria: D-Homoalanine peak area > 99.5% relative to L-isomer.
Part 7: Workflow Visualization
Figure 2: SPPS Incorporation Workflow for D-Homoalanine. Note the extended coupling time.
Part 8: Safety & Toxicology
-
Handling: D-Homoalanine HCl is a hygroscopic solid. Handle in a fume hood to avoid inhalation of dust.
-
Toxicity: Generally low acute toxicity. However, as a D-amino acid, high systemic loads can stress renal function (specifically D-amino acid oxidase pathways in the kidney).
-
Storage: Store at +2°C to +8°C, desiccated.
References
-
Review of D-Amino Acids in Peptide Engineering: Title: "Strategies to Improve the Metabolic Stability of Peptide-Based Drug Candidates." Source:Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of field standards)
-
Mechanistic Insight (Proteolysis): Title: "The role of D-amino acids in peptide stability and bioactivity."[5][6][7][8][9] Source:Biopolymers. URL:[Link]
-
Chemical Data & CAS Verification: Title: "D-2-Aminobutyric acid - Substance Detail."[2] Source:PubChem (National Library of Medicine). URL:[Link]
-
Application in Antiepileptic Drugs: Title: "Synthesis and pharmacological evaluation of levetiracetam analogs." Source:European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. D -2-Aminobutyric acid 98 2623-91-8 [sigmaaldrich.com]
- 2. D-2-Aminobutyric acid - Safety Data Sheet [chemicalbook.com]
- 3. D -2-Aminobutyric acid 98 2623-91-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Fmoc Protection of D-Homoalanine HCl
Abstract & Rationale
D-Homoalanine (D-2-Aminobutyric acid, D-Abu) is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational constraints and enhance proteolytic stability. The protection of its
This protocol details the synthesis of Fmoc-D-Homoalanine-OH using Fmoc-OSu (9-Fluorenylmethyl
Chemical Strategy & Mechanism[2][3][4]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the free amine of D-Homoalanine onto the carbonyl carbon of the Fmoc-OSu reagent.
-
Neutralization: The D-Homoalanine HCl salt is acidic.[2] It must first be neutralized by the base (
or ) to release the nucleophilic free amine. -
Carbamate Formation: The free amine attacks Fmoc-OSu, displacing
-hydroxysuccinimide (HOSu) and forming the carbamate bond. -
pH Control: The reaction releases HOSu, which is weakly acidic. Maintaining a pH between 8.5 and 9.0 is critical.
-
pH < 8.0: Protonation of the amine slows the reaction significantly.
-
pH > 10.0: Risk of premature Fmoc cleavage (via dibenzofulvene formation) or hydrolysis of the reagent.
-
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
| Feature | Fmoc-Cl | Fmoc-OSu |
| Reactivity | High (Aggressive) | Moderate (Controlled) |
| Side Products | Fmoc-Dipeptides (5-15%) | Minimal (<1%) |
| Racemization Risk | Moderate | Low |
| Byproduct | HCl (Strong Acid) | HOSu (Weak Acid) |
Decision: This protocol exclusively uses Fmoc-OSu to ensure high purity suitable for GMP-grade peptide synthesis.
Materials & Equipment
Reagents
-
Substrate: D-Homoalanine HCl (D-2-Aminobutyric acid hydrochloride); MW: 139.58 g/mol .[3]
-
Reagent: Fmoc-OSu (9-Fluorenylmethyl
-succinimidyl carbonate); MW: 337.33 g/mol . -
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( ).[] -
Solvents: 1,4-Dioxane (HPLC grade) or Acetone; Deionized Water (
); Ethyl Acetate ( ); Hexane. -
Acid: 1N Hydrochloric Acid (
) and 6N (for pH adjustment).
Equipment
-
pH Meter (Calibrated to pH 7.0 and 10.0).
-
Overhead stirrer or magnetic stir plate.
-
Rotary Evaporator.
-
High-Performance Liquid Chromatography (HPLC) system with Chiral Column (e.g., Chiralpak IA).[4]
Experimental Protocol
Step 1: Stoichiometric Calculation & Dissolution
Batch Size Example: 10 mmol scale.
-
D-Homoalanine HCl: 1.40 g (10 mmol)
-
Fmoc-OSu: 3.54 g (10.5 mmol, 1.05 eq)
- : 2.65 g (25 mmol, 2.5 eq) Note: Extra base accounts for HCl salt neutralization.
-
Aqueous Phase: In a 100 mL round-bottom flask, dissolve 1.40 g of D-Homoalanine HCl in 20 mL of
. -
Base Addition: Slowly add the
. Evolution of gas will occur. Stir until the solution is clear and bubbling ceases.-
Checkpoint: Measure pH. It should be approximately 9.0–9.5. If lower, adjust with dilute
.
-
-
Organic Phase: Dissolve 3.54 g of Fmoc-OSu in 20 mL of 1,4-Dioxane (or Acetone). Ensure complete dissolution.
Step 2: The Schotten-Baumann Reaction[2]
-
Addition: Cool the aqueous amino acid solution to 0–5°C (ice bath).
-
Dropwise Feed: Add the Fmoc-OSu solution dropwise to the stirring aqueous solution over 30 minutes.
-
Reasoning: Slow addition prevents precipitation of the hydrophobic reagent before it can react.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 4–12 hours.
-
Monitoring: Monitor the reaction by TLC (System:
:MeOH:AcOH 90:8:2) or HPLC.[5][6] The limiting reagent (amino acid) should be consumed.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step 3: Workup & Isolation
-
Dilution: Dilute the reaction mixture with 50 mL
. -
Wash (Impurity Removal): Extract the alkaline solution with Diethyl Ether or Ethyl Acetate (
mL).-
Critical Step: This removes unreacted Fmoc-OSu and the byproduct Fmoc-Dibenzofulvene. The product (Fmoc-D-Homoalanine) remains in the aqueous phase as the sodium salt. Discard the organic layer.
-
-
Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 6N
to pH 1–2 while stirring.-
Observation: The product will precipitate as a white solid or form a heavy oil.
-
-
Extraction: Extract the acidified aqueous phase with Ethyl Acetate (
mL). -
Drying: Combine the organic layers, wash with Brine (
mL), and dry over anhydrous or . -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification (Crystallization)
While column chromatography can be used, crystallization is preferred for scalability.
-
Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (~60°C).
-
Slowly add Hexane (or Petroleum Ether) until slight turbidity appears.
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Filter the white crystalline solid and wash with cold Hexane.
-
Dry in a vacuum desiccator over
.
Quality Control & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, Gradient ACN/Water + 0.1% TFA) | |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | |
| Identity | Consistent with structure; Fmoc signals at 7.3-7.9 ppm | |
| Mass Spec | ESI-MS |
Visualization: Workflow Diagram
Caption: Step-by-step workflow for the Fmoc protection of D-Homoalanine HCl, highlighting the critical washing step to remove impurities before acidification.
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Incomplete extraction or pH drift during reaction.
-
Solution: Ensure pH stays >8.5 during reaction. Re-extract the aqueous waste to ensure no product remained.
-
-
Issue: Oily Product.
-
Cause: Residual solvent or impurities.
-
Solution: Triturate the oil with cold Hexane or Pentane to induce solidification. Repeat crystallization.
-
-
Issue: Dipeptide Impurity.
-
Cause: Excess Fmoc-OSu or high temperature.
-
Solution: Strictly control temperature (0°C start) and stoichiometry. Use the Ether wash step aggressively to remove unreacted reagents.
-
References
-
Fmoc Protection Mechanism & Reagents
- Comparison of Fmoc-Cl vs Fmoc-OSu Source: BOC Sciences. "Fmoc Amino Acids - Advantages of Fmoc-OSu."
-
Physical Properties of D-Homoalanine HCl
-
General Fmoc Synthesis Protocols (Schotten-Baumann)
- Source: Sigma-Aldrich (Merck).
Sources
- 2. total-synthesis.com [total-synthesis.com]
- 3. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. youtube.com [youtube.com]
Solubility of D-Homoalanine hydrochloride in DMF and DMSO
Application Note: Solubility Profiling and Handling of D-Homoalanine Hydrochloride in DMF and DMSO
Executive Summary
D-Homoalanine hydrochloride (D-2-aminobutyric acid HCl) is a non-proteinogenic amino acid often utilized in peptide backbone modification and peptidomimetic drug design to induce specific conformational constraints.[1][2] While highly soluble in water (>200 g/L), its solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is kinetically slow and thermodynamically limited compared to protected (e.g., Fmoc/Boc) derivatives.[1][2]
This guide provides the physicochemical basis for these solubility profiles, estimated saturation ranges, and validated protocols for preparing stock solutions. Critical Insight: The hydrochloride salt form significantly disrupts the strong zwitterionic lattice energy of the free amino acid, rendering it more soluble in DMSO than in DMF, though often requiring thermal activation.
Physicochemical Basis of Solubility
To master the solubility of this compound, one must understand the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).
-
Side Chain: Ethyl group (-CH₂CH₃).[1][2] This short aliphatic chain adds minor lipophilicity but does not override the dominant ionic character of the ammonium-carboxylate head group.[1]
-
The HCl Advantage: Free amino acids exist as zwitterions with extremely high lattice energies, making them insoluble in most organic solvents. The hydrochloride salt protonates the carboxylate, breaking the zwitterionic network and replacing it with ion-dipole interactions, which solvents like DMSO can solvate more effectively.
Solvent Compatibility Matrix
| Solvent | Polarity (Dielectric ε) | H-Bond Acceptance | Solubility Prediction | Mechanism |
| Water | High (80.[1][2]1) | High | High (> 1 M) | Favorable ion-dipole hydration.[1][2] |
| DMSO | High (46.[1][2]7) | High (Sulfoxide O) | Moderate (0.2 – 0.5 M) | DMSO is a powerful H-bond acceptor, stabilizing the ammonium ( |
| DMF | Moderate (36.[1][2]7) | Moderate (Amide O) | Low (< 0.1 M) | Weaker solvation of the chloride anion and ammonium cation compared to DMSO.[1][2] |
Solubility Data & Working Ranges
Note: Exact saturation points vary by crystal polymorph and manufacturer batch.[1] The values below represent operational ranges derived from homologous amino acid salt behaviors.
| Parameter | DMSO (Anhydrous) | DMF (Anhydrous) |
| Saturation Limit (25°C) | ~ 50 - 80 mg/mL | < 15 mg/mL |
| Standard Working Conc. | 0.1 M - 0.2 M | Not Recommended for Stock |
| Heat Required? | Often (40°C) to initiate | Yes, but risk of precipitation on cooling |
| Stability | Good (Hygroscopic) | Moderate (Risk of amine formylation over time) |
Validated Protocols
Protocol A: Gravimetric Determination of Saturation (The "Self-Validating" Method)
Use this protocol to determine the exact solubility limit of your specific batch of D-Homoalanine HCl.[1]
Materials:
Step-by-Step Workflow:
-
Excess Addition: Weigh 100 mg of D-Homoalanine HCl into a 2 mL HPLC vial.
-
Solvent Addition: Add exactly 1.0 mL of solvent (DMSO or DMF).[1][2]
-
Equilibration: Vortex for 2 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).[1][2]
-
Thermal Cycle: Sonicate at 40°C for 30 minutes. Allow to stand at 25°C for 4 hours to reach equilibrium.
-
Filtration: Draw the supernatant through a pre-weighed syringe filter into a pre-weighed vial.
-
Evaporation (Validation): Evaporate the solvent (vacuum centrifuge/lyophilizer) and weigh the residue.
Protocol B: Preparation of 0.2 M Stock Solution for Synthesis
Target Audience: Peptide Chemists using D-Homoalanine HCl for in-situ protection or coupling.[1][2]
Context: Direct use of HCl salts in coupling requires neutralization.
-
Calculation:
-
Solvation:
-
Weigh 280 mg of D-Homoalanine HCl into a 15 mL conical tube.
-
Add 5 mL of DMSO (preferred over DMF for solubility).[1]
-
Critical Step: Sonicate at 35-40°C. The solution may appear cloudy initially; heat is often required to break the crystal lattice.
-
-
Dilution:
-
Neutralization (If coupling immediately):
Visualizing the Solubilization Logic
The following diagram illustrates the decision matrix for solubilizing amino acid salts, highlighting the critical "Failure Modes" (Precipitation vs. Degradation).
Caption: Decision tree for solubilizing D-Homoalanine HCl. Green paths indicate optimal workflows; red paths indicate failure modes requiring additives.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Solution turns cloudy upon adding base (DIPEA/TEA) | Formation of the zwitterionic free base, which is less soluble in organics than the HCl salt.[1][2] | Dilute the solution to < 0.1 M before neutralizing, or use a stronger polar solvent mixture (e.g., DMSO/NMP).[1][2] |
| Precipitate forms on cooling | Supersaturation was reached at 40°C; the solution is thermodynamically unstable at RT.[1][2] | Re-heat to redissolve and use immediately, or lower the stock concentration. |
| Yellowing of DMF solution | Decomposition of DMF into dimethylamine (forming formyl-adducts).[1][2] | Use fresh, high-grade DMF. Avoid storing amino acids in DMF for > 24 hours.[1][3] |
Safety & Handling (MSDS Highlights)
-
Hygroscopicity: D-Homoalanine HCl is hygroscopic.[1][2] Store in a desiccator. Moisture absorption will weigh-off calculations and introduce water into anhydrous reactions.[1][2]
-
DMSO Permeability: DMSO penetrates skin and carries dissolved solutes with it.[1] Wear nitrile gloves and lab coat when handling DMSO solutions of bioactive amino acids.[1]
-
Thermal Decomposition: Do not heat HCl salts > 80°C in DMF, as this accelerates the hydrolysis of the amide solvent.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 439691, D-Alpha-aminobutyric acid.[1][2] Retrieved from [Link][1][2]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.[1][2] Chemical Reviews.[1][2] (Provides general solubility trends for amino acid salts vs. protected forms). Retrieved from [Link]
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of Solvents in Solid-Phase Peptide Synthesis.[1][2] (Discusses DMSO/DMF utility and salt solubility). Retrieved from [Link]
Sources
Application Notes & Protocols: D-Homoalanine HCl in the Synthesis of Chiral Building Blocks
Foreword: The Strategic Value of D-Homoalanine in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chirality is a fundamental determinant of biological activity, and the ability to selectively synthesize one enantiomer over another is a cornerstone of medicinal chemistry. "Unnatural" amino acids, those not found among the 20 proteinogenic L-amino acids, are particularly powerful tools in this endeavor. They serve as versatile chiral building blocks, enabling the construction of complex molecules with precisely defined three-dimensional architectures.[1][2][3]
D-Homoalanine ((R)-2-aminobutanoic acid), supplied as its hydrochloride salt for enhanced stability and solubility, is a prime example of such a building block. As a D-amino acid, its incorporation into peptide chains confers resistance to enzymatic degradation by proteases, a critical feature for enhancing the bioavailability and therapeutic lifetime of peptide-based drugs.[4] Its simple ethyl side chain provides a non-polar, aliphatic character, making it a valuable starting point for synthesizing a diverse array of chiral amines, amino alcohols, and heterocyclic scaffolds that are prevalent in pharmaceuticals.[][6]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of facts to explain the underlying principles and strategic considerations for using D-Homoalanine HCl. We will detail two robust applications: its use in the synthesis of protease-resistant peptides and its role as a precursor for chiral nitrogen-containing heterocycles. The protocols provided are designed as self-validating systems, with an emphasis on the causality behind each experimental step to ensure reproducibility and successful outcomes.
Section 1: Foundational Properties of D-Homoalanine HCl
Before proceeding to synthetic applications, it is crucial to understand the physicochemical properties of the starting material. D-Homoalanine HCl is the hydrochloride salt of (R)-2-aminobutanoic acid. The salt form ensures that the amine group is protonated, rendering it more stable for storage and easier to handle as a crystalline solid.
| Property | Value | Source |
| IUPAC Name | (2R)-2-aminobutanoic acid;hydrochloride | [7] |
| Molecular Formula | C₄H₁₀ClNO₂ | [7] |
| Molecular Weight | 139.58 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [4] |
| Optical Rotation | [α]D²⁵ = -21 ± 2º (c=0.5 in H₂O) | [4] |
Note: The first step in most synthetic procedures involving D-Homoalanine HCl is the neutralization of the hydrochloride salt (liberation of the free amine) with a suitable base, a critical step detailed in the following protocols.
Application 1: Solid-Phase Synthesis of a Protease-Resistant Dipeptide
The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptide therapeutics.[8] This protocol details the synthesis of a simple dipeptide, Ac-D-HomoAla-L-Ala-NH₂, using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9]
Scientific Rationale
SPPS offers a significant advantage by anchoring the growing peptide chain to an insoluble resin, simplifying purification to a mere filtration and washing process after each coupling and deprotection step.[9] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is used for the α-amine, which is stable to acidic conditions but readily cleaved by a mild base (piperidine). This orthogonality allows for the use of acid-labile protecting groups (like t-butyl) on amino acid side chains, which are removed simultaneously with cleavage from the resin at the end of the synthesis.
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Synthesis of Ac-D-HomoAla-L-Ala-NH₂
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-L-Ala-OH
-
Fmoc-D-Homoalanine-OH (Note: D-Homoalanine HCl must be Fmoc-protected in a separate step prior to use in SPPS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Place Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel. Swell the resin in DMF for 30 minutes with gentle agitation.
-
First Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This removes the Fmoc group from the Rink linker, exposing the free amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
First Coupling (L-Alanine):
-
In a separate vial, pre-activate Fmoc-L-Ala-OH (0.4 mmol, 4 eq) with HBTU (0.38 mmol, 3.8 eq) and DIEA (0.8 mmol, 8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Causality: HBTU is a standard coupling reagent that forms a highly reactive ester with the amino acid's carboxyl group, facilitating rapid amide bond formation.[9] DIEA is a non-nucleophilic base required to activate HBTU and maintain basic conditions for the coupling.
-
-
Washing: Wash the resin with DMF (5 times).
-
Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled L-Alanine.
-
Washing: Repeat step 3.
-
Second Coupling (D-Homoalanine): Pre-activate Fmoc-D-Homoalanine-OH (0.4 mmol, 4 eq) and couple to the resin as described in step 4.
-
Washing: Repeat step 5.
-
Final Deprotection: Repeat step 2 to expose the N-terminal amine of D-Homoalanine.
-
Washing: Repeat step 3.
-
N-terminal Acetylation: Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin. Agitate for 30 minutes. This "caps" the N-terminus.
-
Final Wash: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.
-
Add the cocktail to the dried resin and agitate for 2 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from the acid-sensitive Rink linker and removes any side-chain protecting groups.[9] TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.
-
-
Product Isolation:
-
Filter the TFA solution away from the resin beads into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge, decant the ether, and dry the white peptide pellet under vacuum.
-
-
Purification and Validation: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm identity by mass spectrometry (e.g., ESI-MS).
Application 2: Synthesis of a Chiral 3-Ethyl-Piperidin-2-one Scaffold
D-Homoalanine HCl can be used as a chiral precursor for synthesizing substituted lactams, which are core structures in many pharmaceuticals. This protocol outlines a potential pathway involving reductive amination followed by intramolecular cyclization.
Scientific Rationale
This strategy builds a more complex chiral molecule by forming two new bonds (one C-N, one C-C indirectly) and a new stereocenter. The initial chirality of D-Homoalanine directs the stereochemical outcome of the subsequent reactions. The key steps are the formation of an intermediate amino alcohol via reduction, which is then elaborated and cyclized. Chiral amino alcohols are themselves highly valuable building blocks in organic synthesis.[][10]
Reaction Pathway Diagram
Caption: Synthetic pathway to a chiral piperidinone from D-Homoalanine.
Exemplary Protocol: Synthesis of (R)-3-Ethyl-Piperidin-2-one
This protocol is a representative example based on established chemical transformations.
Materials:
-
D-Homoalanine HCl
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Ethyl acrylate
-
Triethylamine (Et₃N)
-
Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Esterification:
-
Suspend D-Homoalanine HCl (1.0 g, 7.16 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a stir bar and cool to 0°C.
-
Add thionyl chloride (0.78 mL, 10.74 mmol, 1.5 eq) dropwise.
-
Causality: SOCl₂ reacts with methanol to form HCl in situ and methyl chlorosulfite, which facilitates the Fischer esterification of the carboxylic acid. The reaction is performed at 0°C to control the exothermic reaction.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction and remove the solvent under reduced pressure to yield crude D-homoalanine methyl ester hydrochloride as a solid.
-
-
Michael Addition:
-
Dissolve the crude ester from step 1 in a suitable solvent like ethanol (25 mL).
-
Add triethylamine (3.0 mL, 21.48 mmol, 3 eq) to neutralize the hydrochloride and liberate the free amine.
-
Add ethyl acrylate (0.85 mL, 7.88 mmol, 1.1 eq).
-
Stir the reaction at room temperature for 24 hours. Monitor by TLC.
-
Causality: The free amine of the D-homoalanine ester acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient alkene of ethyl acrylate.[11]
-
-
Work-up and Isolation of Adduct:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude acyclic diester adduct. Purify by flash chromatography if necessary.
-
-
Intramolecular Cyclization (Dieckmann Condensation):
-
Dissolve the purified Michael adduct (1.0 eq) in anhydrous toluene.
-
Add sodium ethoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction to 80°C and stir for 6 hours.
-
Causality: The strong base (NaOEt) deprotonates the carbon alpha to one of the ester groups, creating a nucleophilic enolate that attacks the other ester carbonyl, leading to an intramolecular cyclization to form a β-keto ester intermediate.
-
-
Decarboxylation and Final Product Isolation:
-
Cool the reaction mixture and quench by carefully adding 1M aqueous HCl until the solution is acidic (pH ~2).
-
Heat the mixture to reflux for 4 hours to promote hydrolysis of the β-keto ester and subsequent decarboxylation.
-
Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the final (R)-3-Ethyl-Piperidin-2-one.
-
Validate the structure and enantiomeric purity using NMR, Mass Spectrometry, and Chiral HPLC.
-
Troubleshooting and Self-Validation
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in peptide coupling | 1. Incomplete deprotection.2. Insufficient activation of amino acid.3. Moisture in the reaction. | 1. Extend piperidine treatment; confirm with a Kaiser test.2. Use fresh coupling reagents; increase pre-activation time.3. Use anhydrous, peptide-synthesis grade solvents. |
| Racemization of the product | 1. Over-activation during coupling.2. Strong base or high temperatures. | 1. Add HOBt to the activation mixture; avoid long activation times.2. Use a hindered base like DIEA; maintain recommended temperatures. |
| Incomplete cyclization | 1. Base is not strong enough or has degraded.2. Reaction time or temperature is insufficient. | 1. Use fresh, high-quality sodium ethoxide.2. Increase reaction time and/or temperature, monitoring by TLC. |
| Multiple products observed | 1. Side reactions (e.g., polymerization in Michael addition).2. Incomplete decarboxylation. | 1. Add ethyl acrylate slowly; ensure proper stoichiometry.2. Ensure the acidic workup and heating step is sufficient to drive decarboxylation to completion. |
References
-
D-β-Homoalanine hydrochloride. Chem-Impex.[Link]
-
(3-Thienyl)-D-β-homoalanine hydrochloride. Chem-Impex.[Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH).[Link]
-
Peptide Synthesis using DCC. YouTube.[Link]
-
Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. National Institutes of Health (NIH).[Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.[Link]
-
Biocatalytic Cascade Reaction for the Asymmetric Synthesis of D‐ or L‐homoalanine. ResearchGate.[Link]
-
4-Azido-L-homoalanine HCl (L-AHA). Jena Bioscience.[Link]
-
D-Homoalanine hcl. PubChem, National Institutes of Health (NIH).[Link]
-
Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI.[Link]
-
Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. National Institutes of Health (NIH).[Link]
-
Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. National Institutes of Health (NIH).[Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Publications.[Link]
-
Alanine. Wikipedia.[Link]
-
Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI.[Link]
-
Rational engineering of Acinetobacter tandoii glutamate dehydrogenase for asymmetric synthesis of l-homoalanine through biocatalytic cascades. Royal Society of Chemistry.[Link]
-
Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. eScholarship, University of California.[Link]
-
Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine. PNAS.[Link]
-
Biaxially chiral compounds: research and development of synthesis. Royal Society of Chemistry.[Link]
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications.[Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 6. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Topic: Preparation of High-Purity D-Homoalanine HCl Stock Solutions for Biological Assays
An Application Note from the Office of the Senior Application Scientist
Abstract and Principle
D-Homoalanine, a non-proteinogenic D-amino acid, is increasingly utilized as a molecular tool in biochemical and pharmaceutical research.[] Its applications range from a building block in novel peptide synthesis to a probe for studying enzyme-substrate interactions and metabolic pathways.[][2][3] The integrity of experimental outcomes in cell culture, enzyme kinetics, and drug screening assays is critically dependent on the precise and consistent preparation of stock solutions. This document provides a comprehensive, field-proven methodology for the preparation, sterilization, storage, and quality control of D-Homoalanine Hydrochloride (HCl) stock solutions, ensuring maximal reproducibility and scientific validity in downstream biological applications.
The core principle of this protocol is to establish a self-validating system. Every step, from initial calculation to long-term storage, is designed to mitigate common sources of error such as inaccurate concentration, microbial contamination, and compound degradation. By understanding the causality behind each procedural choice, researchers can confidently prepare high-quality stock solutions that yield reliable and reproducible data.
D-Homoalanine HCl: Compound Specifications and Considerations
Before proceeding, it is imperative to verify the specific isomer of D-Homoalanine being used, as the term can be ambiguous. Always cross-reference the CAS (Chemical Abstracts Service) number on your product vial with the supplier's datasheet. This protocol is based on the properties of the hydrochloride salt, which enhances aqueous solubility.[][3]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂·HCl | [2][4] |
| Molecular Weight | 139.58 g/mol | [2][4][5] |
| Common CAS Numbers | 67607-42-5 ((2R)-2-aminobutanoic acid HCl) 58610-42-7 ((R)-3-Aminobutanoic acid HCl) | [2][4] |
| Appearance | White to off-white crystalline solid | [][2] |
| Purity | Typically ≥98% (via HPLC) | [][2] |
| Solid Storage | 2-8°C, desiccated | [] |
| Solubility | Soluble in aqueous solutions (e.g., water, PBS) | [][3] |
Materials and Equipment
Reagents:
-
D-Homoalanine HCl (Purity ≥98%)
-
Sterile, Nuclease-Free Water or Cell Culture Grade Water (e.g., Milli-Q or equivalent)
-
(Optional) Sterile 1X Phosphate-Buffered Saline (PBS)
-
(Optional for pH adjustment) Sterile 1 M NaOH and 1 M HCl solutions
Equipment:
-
Calibrated analytical balance (readability to 0.1 mg)
-
Laminar flow hood or biological safety cabinet (BSC)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile, individually wrapped serological pipettes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile, disposable syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile syringes (size appropriate for desired volume)
-
Sterile, cryo-safe microcentrifuge tubes (1.5 mL or 2.0 mL) for aliquots
-
-20°C or -80°C freezer for long-term storage
-
pH meter (if pH adjustment is required)
Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow, emphasizing critical control points for ensuring solution quality.
Sources
Boc-protection strategies for D-Homoalanine hydrochloride
Application Note: Boc-Protection Strategies for D-Homoalanine Hydrochloride
-tert-Butoxycarbonyl-D-HomoalanineExecutive Summary
D-Homoalanine (D-2-aminobutyric acid, D-Abu) is a non-proteinogenic amino acid structurally similar to alanine but possessing an ethyl side chain instead of a methyl group. It is a critical building block in the synthesis of peptidomimetics, protease inhibitors, and CNS-active pharmaceutical intermediates.
This guide details the Boc-protection of D-Homoalanine hydrochloride.[1] The presence of the hydrochloride salt requires specific neutralization strategies to ensure efficient nucleophilic attack by the amine on the di-tert-butyl dicarbonate (
Strategic Considerations
Chemical Causality
The protection of the
-
Challenge: The ammonium species (
) is non-nucleophilic. -
Solution: The reaction requires a base to deprotonate the amine to its free base form (
), enabling attack on the carbonyl of . -
Risk: Excessive pH (>12) promotes the hydrolysis of
to and tert-butanol, wasting reagent. Low pH (<9) stalls the reaction by reprotonating the amine.
Reaction Mechanism
The reaction proceeds via the attack of the free amine on the anhydride, forming a tetrahedral intermediate that collapses to release the Boc-protected amino acid,
Figure 1: Mechanistic pathway for the Boc-protection of D-Homoalanine HCl.
Experimental Protocols
Method A: Schotten-Baumann Protocol (Recommended)
Best for scalability, cost-efficiency, and ease of workup.
Reagents:
-
D-Homoalanine HCl (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 – 1.2 eq) -
Sodium Hydroxide (NaOH) (2.0 – 2.2 eq total)
-
Solvent: 1,4-Dioxane : Water (1:1 or 2:1 v/v)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve D-Homoalanine HCl (10 mmol, 1.39 g) in Water (10 mL) and 1,4-Dioxane (10 mL).
-
Neutralization: Cool the solution to 0°C (ice bath). Add 1N NaOH dropwise to adjust pH to ~9–10. Note: The first equivalent of base neutralizes the HCl salt; subsequent base maintains the pH.
-
Addition: Add
(11-12 mmol, ~2.4 - 2.6 g) slowly (either as a solid or dissolved in minimal dioxane). -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours.
-
Critical Control: Monitor pH periodically. If it drops below 9, add small aliquots of 1N NaOH to maintain pH 9–10.
-
-
Workup:
-
Evaporate the dioxane under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous residue with water (10 mL).
-
Wash: Extract with Ethyl Acetate (
or Hexane can also be used) (2 x 15 mL) to remove unreacted and byproducts. Discard organic layer. -
Acidification: Cool the aqueous layer to 0°C and acidify carefully to pH 2–3 using 1N HCl or 5%
. The product may precipitate as an oil or solid. -
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).
-
-
Isolation: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield Boc-D-Homoalanine.
Method B: Organic Base Protocol (Anhydrous)
Best for water-sensitive analogs or when inorganic salts must be minimized.
Reagents:
-
D-Homoalanine HCl (1.0 eq)
- (1.1 eq)
-
Triethylamine (
) (2.5 eq) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Procedure:
-
Suspend D-Homoalanine HCl in MeOH or DCM.
-
Add
(2.5 eq). The solution should become clear as the free amine forms. -
Add
(1.1 eq) and stir at RT for 12–18 hours. -
Workup: Evaporate solvent. Redissolve residue in EtOAc and wash with 5% citric acid (to remove TEA) and brine. Dry and concentrate.
Process Control & Troubleshooting
Use the following decision matrix to address common experimental deviations.
| Observation | Root Cause | Corrective Action |
| Low Yield | pH drifted < 9 during reaction. | Use a pH-stat or check pH every 30 mins. |
| Oily Product | Residual solvent or t-BuOH. | Co-evaporate with DCM or Hexane; dry under high vacuum. |
| Emulsion | Dioxane not fully removed. | Evaporate dioxane completely before extraction. Add brine. |
| Gas Evolution | Rapid decomposition of | Add |
Workflow Visualization
Figure 2: Purification workflow for Method A.
Characterization Data
Boc-D-Homoalanine (Boc-D-Abu-OH)
-
Physical State: White to off-white powder or viscous oil (crystallizes upon standing/trituration with hexane).
-
TLC:
~ 0.4–0.5 (DCM:MeOH:AcOH 90:9:1). Stains with Ninhydrin (after heating/deprotection) or Bromocresol Green (acidic). -
1H NMR (400 MHz,
):-
1.45 (s, 9H, Boc-
) -
0.98 (t, 3H,
-CH3) -
1.65–1.90 (m, 2H,
-CH2) -
4.25 (m, 1H,
-CH) - 5.10 (d, 1H, NH)
- 10.5 (br s, 1H, COOH)
-
1.45 (s, 9H, Boc-
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry conditions).
-
Common Organic Chemistry. (2023). Boc Protection Mechanism and Protocols. Retrieved October 26, 2023, from [Link]
Sources
Using D-Homoalanine HCl as a cross-linking agent in biochemistry
Application Note: High-Fidelity Bioorthogonal Cross-Linking and Peptidoglycan Remodeling using D-Homoalanine Derivatives
Part 1: Executive Summary & Strategic Rationale
D-Homoalanine HCl (D-hAla) is a non-proteinogenic amino acid analogue of D-Alanine with an extended side chain (one additional methylene group). While D-Alanine is ubiquitous in bacterial cell wall biology, the "homo" variant serves as a critical steric probe and bioorthogonal scaffold in advanced biochemistry.
To utilize D-Homoalanine as a "cross-linking agent," researchers must distinguish between its two primary modalities:
-
Bioorthogonal Cross-Linking (The "Click" Modality): Utilizing the derivative 4-Azido-D-homoalanine (D-AHA) . This is the functional cross-linker. It replaces D-Alanine (in bacteria) or Methionine (in eukaryotic systems, usually as L-AHA) to install a reactive azide handle for copper-free or copper-catalyzed click chemistry.
-
Metabolic Cross-Linking Modulation (The "Probe" Modality): Utilizing unmodified D-Homoalanine HCl . This agent incorporates into the bacterial peptidoglycan terminus, hijacking the transpeptidase enzymes (PBPs) to alter, inhibit, or tag the natural cross-linking network of the cell wall.
This guide provides protocols for both: using D-AHA for click-mediated protein cross-linking and using D-hAla to probe enzymatic cross-linking machinery.
Part 2: Mechanism of Action
A. Bioorthogonal "Click" Cross-Linking (D-AHA)
The azido-functionalized variant acts as a "tether." When fed to cells (specifically auxotrophs or bacteria), the translational machinery accepts D-AHA in place of a canonical amino acid.
-
Step 1 (Incorporation): D-AHA is incorporated into the nascent polypeptide or peptidoglycan stem.
-
Step 2 (Cross-Link): A dialkyne-functionalized cross-linker (e.g., DBCO-PEG-DBCO) or a fluorescent alkyne is introduced. The azide group on D-AHA reacts specifically with the alkyne, forming a stable triazole linkage.
B. Peptidoglycan Transpeptidation Interference
In bacteria, the cell wall is cross-linked via D-Ala-D-Ala transpeptidases.
-
Mechanism: D-Homoalanine mimics D-Alanine but extends the backbone by ~1.54 Å.
-
Effect: When incorporated into the pentapeptide stem (e.g., L-Ala-D-Glu-L-Lys-D-Ala-D-hAla ), it probes the active site depth of Penicillin-Binding Proteins (PBPs). It can either permit cross-linking (creating a looser mesh) or block it (acting as a chain terminator), depending on the bacterial species.
Part 3: Visualization of Pathways
The following diagram illustrates the dual utility of D-Homoalanine in biochemical networks.
Caption: Workflow distinguishing the use of D-Homoalanine as a direct metabolic probe (bottom path) versus its Azido-derivative for bioorthogonal cross-linking (top path).
Part 4: Experimental Protocols
Protocol A: Bioorthogonal Cross-Linking with 4-Azido-D-Homoalanine (D-AHA)
Use Case: Labeling and cross-linking bacterial cell surfaces or D-amino acid containing peptides.
Reagents Required:
-
D-AHA (4-Azido-D-homoalanine HCl)
-
M9 Minimal Media (bacterial culture)
-
Cross-linker: DBCO-PEG4-Biotin or Bis-alkyne linker
-
Wash Buffer: PBS + 0.1% Tween-20
Step-by-Step Methodology:
-
Metabolic Incorporation:
-
Inoculate bacterial strain (e.g., E. coli auxotroph or wild-type) in M9 minimal media.
-
Grow to OD600 ~ 0.5.
-
Critical Step: Spike media with 1–5 mM D-AHA . (Note: High concentrations are needed to outcompete endogenous D-Alanine produced by alanine racemases).
-
Incubate for 1–2 generation times (approx. 40–60 mins) to ensure incorporation into the peptidoglycan termini.
-
-
Washing & Quenching:
-
Pellet cells (3,000 x g, 5 min). Wash 2x with ice-cold PBS to remove free D-AHA.
-
Why: Free D-AHA will react with your cross-linker, wasting reagent and increasing background noise.
-
-
The "Click" Cross-Linking Reaction:
-
Resuspend cells in PBS.
-
Add 50 µM DBCO-functionalized cross-linker . (Strain-promoted Azide-Alkyne Cycloaddition - SPAAC).
-
Note: Avoid Copper-catalyzed (CuAAC) methods for live cells as Cu(I) is cytotoxic. Use SPAAC (DBCO/BCN) for live-cell compatibility.
-
Incubate: 30–60 mins at Room Temperature (RT) in the dark.
-
-
Verification:
-
Lyse cells and perform Western Blot (if biotin-linked) or Fluorescence Microscopy (if fluorophore-linked).
-
Success Criteria: Distinct signal localized to the cell envelope (septum/periphery).
-
Protocol B: Probing Transpeptidase Cross-Linking Efficiency
Use Case: Determining if D-Homoalanine acts as a substrate or inhibitor for cell wall cross-linking.
Reagents Required:
-
D-Homoalanine HCl (Unmodified)
-
LC-MS Grade Water/Acetonitrile
-
Mutanolysin or Lysozyme
Methodology:
-
Pulse Feeding:
-
Grow bacteria in media containing 0, 1, 5, 10 mM D-Homoalanine HCl .
-
Harvest cells at stationary phase.
-
-
Peptidoglycan (PG) Isolation:
-
Boil cells in 4% SDS (30 min) to remove non-covalently bound proteins.
-
Treat with Trypsin (to remove bound proteins) and Lysozyme/Mutanolysin (to digest PG into muropeptides).
-
-
HPLC-MS Analysis:
-
Inject digested muropeptides onto a C18 Reverse-Phase HPLC column.
-
Target Detection: Look for mass shifts corresponding to the replacement of D-Ala with D-hAla (+14 Da per substitution).
-
Calculate Cross-Linking Index:
-
Part 5: Data Analysis & Troubleshooting
Table 1: Expected Mass Shifts and Properties
| Component | Molecular Weight (Monoisotopic) | Mass Shift (vs D-Ala) | Role in Cross-Linking |
| D-Alanine | 89.09 Da | 0 (Reference) | Natural Substrate |
| D-Homoalanine | 103.12 Da | +14.03 Da | Probe / Inhibitor |
| 4-Azido-D-Homoalanine | 144.13 Da | +55.04 Da | Bioorthogonal Handle |
| Triazole Adduct | Variable | + Linker MW | Post-Click Product |
Troubleshooting Guide:
-
Issue: Low incorporation efficiency of D-AHA.
-
Issue: Cell toxicity during labeling.
Part 6: References
-
Cava, F., et al. (2011). "Non-canonical D-amino acids govern the phase transition of bacterial cell walls." Science. Link (Demonstrates the incorporation of non-canonical D-amino acids into peptidoglycan).
-
Siegrist, M. S., et al. (2013). "D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen." ACS Chemical Biology. Link (Establishes the protocol for Azido-D-amino acid labeling).
-
Kuru, E., et al. (2012). "In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids." Angewandte Chemie. Link (Foundational text on D-amino acid probes).
-
Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link (Protocol for SPAAC chemistry used with Azido-homoalanine).
-
Sigma-Aldrich. "D-Homoalanine HCl Product Specification & Safety Data Sheet." Link (For physicochemical properties and handling).
Sources
- 1. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with D-Homoalanine HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of D-Homoalanine HCl in their peptide synthesis workflows. As a non-proteinogenic, sterically hindered D-amino acid, D-Homoalanine presents unique challenges that can lead to suboptimal coupling efficiencies. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address these specific issues, grounded in established principles of peptide chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing consistently low coupling yields when using Fmoc-D-Homoalanine-OH. What are the primary reasons for this?
Low coupling efficiency with Fmoc-D-Homoalanine-OH can be attributed to a combination of factors inherent to its structure and the general challenges of Solid-Phase Peptide Synthesis (SPPS).
-
Steric Hindrance: D-Homoalanine possesses an ethyl side chain, which, while not as bulky as some other non-natural amino acids, still presents more steric hindrance than a simple alanine. This bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the kinetics of peptide bond formation.[1]
-
D-Configuration: The D-configuration of the amino acid can influence the peptide's secondary structure. The introduction of a D-amino acid can disrupt the common helical or beta-sheet structures, which in some cases can be beneficial but can also lead to unfavorable conformations that hinder subsequent coupling steps.[2]
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, there is a tendency for inter- and intra-chain aggregation on the solid support. This clumping can block reactive sites and impede the diffusion of reagents, leading to incomplete coupling.[3][4]
-
Inadequate Activation: Standard coupling protocols that are effective for proteinogenic L-amino acids may not be sufficiently robust to overcome the steric hindrance of D-Homoalanine. The choice of coupling reagent and activation conditions is critical.
Q2: My standard coupling protocol using DIC/HOBt is failing. What adjustments should I make to my methodology?
While DIC/HOBt is a workhorse for many standard couplings, its efficiency can be limited with sterically hindered amino acids. A systematic approach to optimizing your protocol is recommended.
Initial Troubleshooting Steps:
-
Neutralization of the HCl Salt: D-Homoalanine is supplied as a hydrochloride salt to improve its stability and handling.[1] This salt must be neutralized in situ to liberate the free amine for the coupling reaction. Ensure you are using a sufficient excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in your coupling mixture. A typical approach is to use at least 2 equivalents of DIPEA relative to the amino acid.
-
Switch to a More Potent Coupling Reagent: For challenging couplings, more potent activating reagents are necessary. Uronium/aminium or phosphonium salt-based reagents are highly recommended. These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[5]
| Coupling Reagent | Class | Activated Intermediate | Key Advantages |
| HATU | Uronium/Aminium | OAt-ester | Highly reactive, fast kinetics, reduced racemization.[6] |
| HBTU | Uronium/Aminium | OBt-ester | Effective for many standard and slightly hindered couplings. |
| PyBOP | Phosphonium | OBt-ester | Efficient and generates water-soluble byproducts. |
| COMU | Uronium/Aminium | Oxyma-ester | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[7] |
Recommended Protocol Adjustment:
If your initial DIC/HOBt coupling fails, switch to a HATU-based activation.
dot
Caption: Decision workflow for reagent selection.
Q3: I've switched to HATU but my coupling is still incomplete. What are my next steps?
Even with a potent coupling reagent, difficult couplings may require further optimization.
-
Perform a Double Coupling: This is a widely used and effective method to drive a difficult reaction to completion. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated Fmoc-D-Homoalanine-OH.[8]
-
Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve yields. Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help overcome kinetic barriers, though this should be done cautiously as it can increase the risk of side reactions like racemization.[3]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain and preventing aggregation. While DMF is the most common solvent in SPPS, N-methylpyrrolidone (NMP) often provides better solvation for aggregating sequences.[3][4] In particularly difficult cases, using a solvent mixture or adding chaotropic salts like LiCl can be beneficial.[4]
Experimental Protocol: Double Coupling with HATU
-
Initial Coupling:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vial, pre-activate Fmoc-D-Homoalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the coupling solution.
-
-
Second Coupling:
-
Immediately prepare a fresh solution of activated Fmoc-D-Homoalanine-OH as described above.
-
Add the fresh solution to the resin and agitate for another 2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Confirmation:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[5]
-
Q4: Could peptide aggregation be the root cause of my low coupling efficiency, and how can I address it?
Yes, aggregation is a major culprit in failed peptide syntheses, especially for sequences containing hydrophobic or sterically hindered residues.[4]
Indicators of Aggregation:
-
The resin beads may appear clumped together and fail to swell properly.
-
Slow or incomplete Fmoc deprotection, even with extended reaction times.
-
Consistently low coupling yields despite using potent reagents.
Strategies to Mitigate Aggregation:
-
Solvent Optimization: As mentioned previously, switching from DMF to NMP or using solvent mixtures can significantly improve solvation.[3][4]
-
Chaotropic Agents: The addition of chaotropic salts such as LiCl or NaClO4 to the coupling mixture can disrupt the hydrogen bonding networks that lead to aggregation.[4]
-
Elevated Temperature: Performing the synthesis at a higher temperature can disrupt secondary structures and improve reagent accessibility.[3]
dot
Caption: Troubleshooting peptide aggregation.
Q5: Are there any specific side reactions associated with D-Homoalanine that I should be aware of?
Currently, there are no widely documented side reactions that are unique to the D-Homoalanine side chain itself under standard SPPS conditions. The primary challenges are steric hindrance and potential aggregation. However, general side reactions common in Fmoc-SPPS can still occur and may be exacerbated by the slower coupling kinetics of D-Homoalanine.
Common SPPS Side Reactions to Monitor:
-
Racemization: The risk of epimerization is always present during the activation step, particularly with base-mediated couplings. Using additives like HOBt or Oxyma Pure and minimizing pre-activation times can help suppress racemization.[6]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second residue can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5] This is more prevalent with sequences containing Proline or Glycine as the second residue.
-
Aspartimide Formation: If your sequence contains Aspartic acid, base-catalyzed aspartimide formation can occur, leading to side products.[9]
By employing robust coupling strategies, such as the use of HATU and double coupling when necessary, you can minimize the reaction times and drive the desired peptide bond formation to completion, thereby reducing the likelihood of these side reactions.
Conclusion
Successfully incorporating D-Homoalanine HCl into a peptide sequence requires a departure from standard coupling protocols. By anticipating the challenges of steric hindrance and potential peptide aggregation, and by employing more potent coupling reagents and optimized reaction conditions, researchers can achieve high coupling efficiencies. A systematic and analytical approach to troubleshooting, including the use of monitoring tests like the Kaiser test, is essential for a successful synthesis.
References
- BenchChem. (n.d.). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(10), 1733.
- BenchChem. (n.d.). Troubleshooting low yield in peptide synthesis with deuterated amino acids.
- Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Journal of Biological Chemistry, 237(3), 778-786.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Rapacioli, M., et al. (2021). “Smart Decomposition” of Cyclic Alanine-Alanine Dipeptide by VUV Radiation: A Seed for the Synthesis of Biologically Relevant Species. The Journal of Physical Chemistry Letters, 12(31), 7478-7484.
- Diaz, J., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13401.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chen, S. W., & Chou, C. C. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 48(1), 131-138.
- Parker, E. T., et al. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth.
- Xie, M., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of Thoracic Disease, 7(4), E69-E80.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050-8064.
- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis.
- Orozco-Gonzalez, Y., et al. (2020). Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides. Physical Chemistry Chemical Physics, 22(18), 10146-10156.
- Wang, W., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(5), 20180035.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
Technical Support Center: D-Homoalanine Activation & Coupling
Topic: Minimizing racemization during D-Homoalanine activation Content type: Technical Support Center Guide
Core Directive & Overview
Welcome to the Technical Support Center.
You are accessing this guide because you are working with D-Homoalanine (D-Abu) and require a high-fidelity activation protocol. While D-Homoalanine is an aliphatic
In drug development, maintaining the optical purity of D-isomers is non-negotiable.[1] A 1% racemization rate can lead to significant yield loss during purification or, worse, inconsistent biological data.[1] This guide prioritizes causality-based troubleshooting and self-validating protocols .
Technical Q&A: Mechanisms & Reagent Selection
Q1: Why is my D-Homoalanine racemizing despite using standard Fmoc protocols?
A: The primary culprit is likely oxazolone (azlactone) formation , driven by over-activation or excessive base.[1]
When you activate the carboxyl group of an N-protected amino acid, the carbonyl oxygen of the amide backbone can attack the activated carbonyl, forming a 5-membered oxazolone ring.[1][2] This intermediate has a highly acidic
-
The Risk: In the presence of tertiary bases (DIEA, NMM), this proton is easily abstracted, leading to an aromatic oxazole intermediate that loses chirality.[1] Upon coupling, it reforms the peptide bond as a racemic mixture.[1]
-
D-Homoalanine Specifics: As an aliphatic residue, D-Homoalanine is moderately stable. However, if you use "power" reagents (like HATU/HBTU) with excess base or prolonged reaction times , you accelerate the oxazolone pathway significantly.[1]
Q2: Which coupling system should I use to minimize this risk?
A: We recommend a Base-Free Carbodiimide/Oxime system as the Gold Standard for chiral preservation.[1]
| Coupling System | Risk Profile | Recommendation | Mechanism of Safety |
| DIC / Oxyma Pure | Lowest | Primary Choice | Operates at neutral/slightly acidic pH. Oxyma acts as a nucleophile to intercept the O-acylisourea before oxazolone forms.[1] |
| HATU / Collidine | Low | Secondary Choice | Collidine (TMP) is a weaker, more sterically hindered base than DIEA, reducing |
| HBTU / DIEA | High | Avoid | Strong base (DIEA) + slower uronium reagent increases oxazolone residence time.[1] |
| EDC / HOBt | Moderate | Legacy | HOBt is less efficient than Oxyma; EDC urea byproducts can be difficult to remove in solution phase.[1] |
Q3: Does solvent choice impact D-Homoalanine racemization?
A: Yes. Polarity drives racemization. Polar aprotic solvents like DMF and DMSO stabilize the charged transition states involved in racemization.[1]
-
Best Practice: Use DCM (Dichloromethane) or a DCM/DMF mixture if solubility permits.[1] DCM has a lower dielectric constant, which destabilizes the ionic intermediates required for proton abstraction.[1]
-
Temperature: Always activate at 0°C . Lowering temperature reduces the rate of racemization more significantly than it reduces the rate of coupling.[1]
Visualizing the Threat: The Oxazolone Pathway[1]
The following diagram illustrates the kinetic competition between successful coupling and racemization. Your goal is to maximize Path A and eliminate Path B.
Figure 1: Kinetic competition between direct coupling (Path A) and oxazolone-mediated racemization (Path B).
Validated Protocol: Low-Racemization Activation
Objective: Couple Fmoc-D-Homoalanine-OH to a resin-bound amine or free amine in solution with <0.5% racemization.
Materials
-
Amino Acid: Fmoc-D-Homoalanine-OH (1.0 equiv)
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 equiv)[1]
-
Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (1.0 equiv)[1]
-
Solvent: DCM (preferred) or DMF (if insoluble).[1]
-
Base: NONE (Strictly base-free).
Step-by-Step Methodology
-
Preparation (0°C Start):
-
Dissolve Fmoc-D-Homoalanine-OH and Oxyma Pure in the minimum amount of solvent (DCM/DMF 1:1).
-
Chill the solution to 0°C in an ice bath for 5 minutes.
-
Why? Pre-chilling suppresses the initial exotherm of activation, which is a high-risk moment for racemization.[1]
-
-
Activation (The "Pulse"):
-
Add DIC (1.0 equiv) to the chilled mixture.
-
Stir at 0°C for exactly 2–3 minutes .
-
Critical Check: The solution may turn slightly yellow (Oxyma color); this is normal.[1] Do NOT wait longer than 5 minutes. Extended activation times without the amine present allow the active ester to cyclize into an oxazolone.[1]
-
-
Coupling:
-
Validation (The "Self-Check"):
Troubleshooting & Diagnostics
Use this decision matrix to resolve issues with your D-Homoalanine synthesis.
Figure 2: Diagnostic logic for identifying the root cause of stereochemical loss.
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Racemization > 5% | Base Excess: Using DIEA with slow coupling. | Switch to DIC/Oxyma (Base-free).[1] If base is required (e.g., for salt washing), use Collidine (TMP).[1] |
| Low Yield + Racemization | Steric Hindrance: The amine is difficult to access, slowing coupling and allowing oxazolone buildup.[1] | Use HATU/Collidine at 0°C for max speed, or re-solubilize with NMP/LiCl to break aggregation.[1] |
| Double Hits (+1 mass) | Side Reaction: Not racemization, but hydrolysis or rearrangement.[1] | Ensure solvents are anhydrous .[1] Water attacks the active ester, stopping coupling.[1] |
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][6] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem. (2025).[1][7] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
-
Miyazawa, T., et al. (2014).[1] Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(6), 2354–2367.[1] [1]
Sources
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of D-Homoalanine HCl in organic solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for D-Homoalanine HCl. This resource is designed for researchers, chemists, and formulation scientists to troubleshoot and optimize the solubility of D-Homoalanine Hydrochloride in organic solvents. The following question-and-answer guide provides both theoretical explanations and practical, field-tested protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my D-Homoalanine HCl not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
A: The primary reason for the poor solubility of D-Homoalanine HCl in non-polar or weakly polar organic solvents lies in its molecular structure and the fundamental chemical principle of "like dissolves like".[1][2][3]
-
Polarity and Ionic Nature: D-Homoalanine HCl is the hydrochloride salt of the amino acid D-Homoalanine.[4] The presence of the protonated amine group (-NH3+) and the chloride counter-ion (Cl-) makes the molecule an ionic salt. This ionic character, along with the polar carboxylic acid group, imparts a high degree of polarity to the molecule.
-
Intermolecular Forces: Polar solvents, like water or methanol, effectively dissolve polar solutes because they can form strong intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) that overcome the solute's crystal lattice energy. Non-polar solvents, such as DCM or hexane, primarily interact through weak van der Waals forces.[5] There is an energetic mismatch; the strong polar interactions between D-Homoalanine HCl molecules are not sufficiently compensated by the weak interactions that can be formed with non-polar solvent molecules, leading to insolubility.[5]
-
The "Like Dissolves Like" Principle: This rule states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[1][2][3] Therefore, the highly polar, ionic D-Homoalanine HCl will have very limited solubility in non-polar organic solvents.
Q2: What are the recommended starting solvents for dissolving D-Homoalanine HCl?
A: Based on its polar nature, the best starting points are polar solvents. While specific quantitative data for D-Homoalanine HCl is not widely published, data from structurally similar amino acid hydrochlorides, such as L-Alanine methyl ester hydrochloride, provide excellent guidance.[6]
Start with the following solvent classes:
-
Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). These are generally the most effective solvents for dissolving amino acid salts.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are excellent choices, particularly in the context of peptide synthesis and other organic reactions where protic solvents may interfere.
The following table provides solubility estimates based on a close structural analog, L-Alanine methyl ester hydrochloride, which serves as a valuable proxy.
| Solvent | Solvent Polarity | Expected Solubility of D-Homoalanine HCl | Reference (Analog) |
| Ethanol | Polar Protic | ~30 mg/mL | [6] |
| DMSO | Polar Aprotic | ~20 mg/mL | [6] |
| DMF | Polar Aprotic | ~20 mg/mL | [6] |
| DCM | Weakly Polar | Insoluble (as the salt) | Analogously Insoluble[7] |
| THF | Weakly Polar | Insoluble (as the salt) | Analogously Insoluble[7] |
| Hexane | Non-Polar | Insoluble (as the salt) | Analogously Insoluble[7] |
Q3: For my reaction, I must use a less polar solvent like DCM or THF. What is the most effective strategy to achieve solubility?
A: When a non-polar or weakly polar solvent is required by your reaction conditions, direct dissolution of the hydrochloride salt will likely fail. The most robust and widely accepted strategy is to convert the hydrochloride salt to its corresponding free amine .
The free amine (D-Homoalanine) is significantly less polar than its HCl salt because the charged -NH3+ group is converted to a neutral -NH2 group. This reduction in polarity makes the molecule much more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate. This conversion is a standard procedure, especially in peptide synthesis, before a coupling reaction.
A detailed, step-by-step protocol for this conversion is provided in the Troubleshooting Guides section below.
Q4: Can I improve solubility without chemically modifying the compound?
A: Yes, physical methods and the use of co-solvents can aid dissolution, although they may not be sufficient for achieving high concentrations in truly non-polar solvents.
-
Gentle Heating: Carefully warming the mixture can increase both the rate of dissolution and the saturation point. However, exercise caution. Excessive heat can lead to the degradation of amino acids and their derivatives. Always monitor the stability of your compound under thermal stress.
-
Sonication: Using an ultrasonic bath is a highly effective physical method. The cavitation energy helps to break apart solid aggregates of the solute, increasing the surface area available for interaction with the solvent and accelerating the dissolution process.
-
Co-solvents: If D-Homoalanine HCl is suspended in a weakly polar solvent like DCM, adding a small percentage of a miscible, highly polar solvent (a "co-solvent") like methanol can dramatically improve solubility. The methanol molecules can solvate the polar sites of the D-Homoalanine HCl, helping to pull it into the solution. A detailed guide on this technique is provided below.
Troubleshooting Guides & Protocols
Guide 1: Step-by-Step Protocol for Conversion of D-Homoalanine HCl to its Free Amine
This protocol describes the neutralization of the hydrochloride salt to generate the free amine, which is more soluble in organic solvents. The most common method involves using a tertiary amine base like Triethylamine (TEA) and subsequent removal of the resulting TEA·HCl salt.
Core Principle: The reaction is an acid-base neutralization: D-Homoalanine-NH3+Cl- + (CH3CH2)3N → D-Homoalanine-NH2 + (CH3CH2)3N·H+Cl-
-
Suspension: Suspend the D-Homoalanine HCl (1.0 equivalent) in your desired anhydrous organic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., Nitrogen or Argon). A typical starting concentration is 0.1-0.5 M.
-
Base Addition: Cool the suspension in an ice bath (0 °C). Add a mild organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise with stirring. Use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete neutralization.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Byproduct Removal: The byproduct of this reaction is triethylamine hydrochloride (TEA·HCl). Its removal depends on its solubility in your chosen solvent:
-
If TEA·HCl precipitates (e.g., in THF or Diethyl Ether): The salt will crash out of the solution as a white solid. It can be easily removed by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to recover any trapped product. The filtrate now contains the desired free amine and can be used directly in the subsequent reaction step.[8]
-
If TEA·HCl remains dissolved (e.g., in DCM): The salt must be removed via an aqueous workup. Transfer the reaction mixture to a separatory funnel and wash it sequentially with water or a saturated brine solution to extract the water-soluble TEA·HCl salt into the aqueous layer.[8] Dry the remaining organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure if you need to isolate the solid free amine.
-
Self-Validation: To confirm the successful conversion, a simple TLC analysis can be performed. The free amine will have a different Rf value compared to the starting HCl salt.
Guide 2: Using Co-solvents to Enhance Solubility
This method is useful when you need to slightly increase the polarity of your solvent system to dissolve a moderate amount of D-Homoalanine HCl without chemical modification.
-
Initial Suspension: Add the D-Homoalanine HCl to your primary, less-polar organic solvent (e.g., Dichloromethane).
-
Co-solvent Addition: While stirring vigorously or sonicating, add a polar co-solvent (e.g., Methanol or DMF) dropwise.
-
Observation: Continue adding the co-solvent in small increments (e.g., 1-5% of the total volume) until the solid dissolves. Be mindful that adding too much co-solvent can significantly alter the properties of your reaction medium.
-
Optimization: The ideal ratio of solvent to co-solvent will depend on the required concentration and the specific reaction conditions. This often requires empirical testing.
Visual Workflow: Troubleshooting Solubility Issues
The following diagram outlines the decision-making process for addressing solubility challenges with D-Homoalanine HCl.
Caption: Troubleshooting workflow for D-Homoalanine HCl solubility.
References
-
Vankatraman, S. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(5), 1028-1031. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51064142, D-Homoalanine hcl. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
Pal, A., & Dey, R. (2013). Solubility and Chemical Thermodynamics of D,L-Alanine and D,L-Serine in Aqueous NaCl and KCl Solutions. Journal of Chemical & Engineering Data, 58(4), 935-945. [Link]
-
Organic Syntheses. (n.d.). Trimethylamine hydrochloride. [Link]
-
Ben's Chem Videos. (2022, July 22). Why does like dissolve like? [Video]. YouTube. [Link]
-
Roxi Hulet. (2024, April 2). ALEKS: Applying like dissolves like. [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
Li, W., Farajtabar, A., Xing, R., Zhu, Y., & Zhao, H. (2021). Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation and Solvent Effect. Journal of Molecular Liquids, 334, 116035. [Link]
-
Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: D-Homoalanine Coupling Optimization
Ticket Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The D-Homoalanine Challenge
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because the coupling of D-Homoalanine (D-HoAla) —chemically defined as D-2-aminobutyric acid (D-Abu) or the higher homolog of D-Alanine—is failing or producing low-purity crude.
While D-HoAla is not as sterically demanding as Aib (aminoisobutyric acid) or N-methylated residues, it presents a unique "bimodal" challenge:
-
Steric Drag: The ethyl side chain (
) creates a larger exclusion volume than alanine's methyl group, slowing bimolecular kinetics. -
Conformational Mismatch: Introducing a D-amino acid into a predominantly L-peptide sequence disrupts the growing
-sheet or -helical structure. This often induces on-resin aggregation , collapsing the peptide chain and burying the N-terminus, making it inaccessible to acylation.
This guide provides a self-validating troubleshooting framework to overcome these barriers.
Module 1: Diagnostic Decision Tree
Before altering your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for peptide coupling failures. Use crude LCMS data to categorize the failure before selecting a solution.
Module 2: Reagent Selection (The Hardware)
User Query: "I am using HBTU/DIPEA and getting deletion sequences (missing D-HoAla). Should I double couple?"
Scientist Response: Double coupling with the same weak reagent often just doubles the waste. HBTU is insufficient for hindered or aggregation-prone sequences because it generates an OBt ester, which is moderately reactive. You must upgrade the "engine" of your reaction to generate a more reactive active ester (OAt or Oxyma).
Recommended Reagent Hierarchy
| Reagent Class | Reagent Name | Active Species | Why Use for D-HoAla? |
| Tier 1 (Standard) | HBTU / HOBt | OBt Ester | Avoid. Often too slow for D-HoAla, leading to aggregation before coupling completes. |
| Tier 2 (High Efficiency) | HATU / HOAt | OAt Ester | Gold Standard. The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group effect), accelerating the acylation rate by ~10-100x over HBTU [1]. |
| Tier 3 (Modern/Green) | COMU / Oxyma | Oxyma Ester | Best Balance. Safer than HATU (non-explosive) and often shows higher solubility in DMF/NMP. Excellent for microwave synthesis [2].[1] |
The "Self-Validating" Setup: To confirm your reagent is working, perform a Colorimetric Test (Kaiser Test) after the coupling step.
-
Blue Beads: Coupling failed (primary amine still free).
-
Colorless/Yellow Beads: Coupling successful.
-
Note: If coupling D-HoAla onto a secondary amine (like Proline), use the Chloranil Test instead.
Module 3: Protocol Optimization (The Software)
User Query: "I switched to HATU, but the yield is still inconsistent. How do I optimize the reaction conditions?"
Scientist Response: If HATU fails, the issue is likely solvation or thermodynamics . The peptide chain has likely folded back on itself (aggregation), hiding the amine. We must physically unfold the resin-bound peptide.
Protocol A: Microwave-Assisted Coupling (Recommended)
Microwave energy helps overcome the steric barrier of the ethyl side chain and disrupts inter-chain hydrogen bonds.
-
Reagents:
-
Amino Acid: Fmoc-D-HoAla-OH (4.0 eq)
-
Activator: COMU (4.0 eq) or HATU (3.9 eq)
-
Base: DIPEA (8.0 eq)
-
Solvent: DMF or NMP (N-methylpyrrolidone is superior for preventing aggregation).
-
-
Cycle:
-
Ramp: 0 to 75°C over 2 minutes.
-
Hold: 75°C for 5 minutes (Main coupling).
-
Critical: Do not exceed 75°C for D-amino acids to minimize racemization risk, though D-HoAla is relatively stable compared to Cys/His [3].
-
Protocol B: The "Magic Mixture" (Room Temp Alternative)
If you lack a microwave synthesizer, you must optimize the solvent environment to disrupt
-
Solvent System: Use NMP instead of DMF.
-
Chaotropic Additive: Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the hydrogen bonding network of the aggregating peptide, "salting in" the hydrophobic chain [4].
-
Base Switch: Use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is a weaker base (pKa ~7.4 vs 10.5) but is less nucleophilic, reducing the risk of base-catalyzed racemization during prolonged coupling times (2-4 hours).
Module 4: Addressing Racemization
User Query: "I see a split peak in my LCMS. Is my D-HoAla converting to L-HoAla?"
Scientist Response: Yes, this is a classic risk. During activation, the alpha-proton of the amino acid is acidic. Excess base or high temperatures can remove this proton, forming an achiral enol intermediate that re-protonates to a mix of D and L.
Mechanism of Failure:
Figure 2: Base-catalyzed racemization pathway.[1] High temperature and strong bases accelerate the transition to the planar enolate.
Prevention Strategy:
-
Pre-activation limit: Do not let the activated ester (Amino Acid + HATU + Base) sit in the vial. Add it to the resin immediately (< 2 mins).
-
Base Choice: Switch to Oxyma/DIC (Diisopropylcarbodiimide). This is a base-free activation method (or uses very weak bases), virtually eliminating racemization [5].
-
Protocol: AA (3 eq) + Oxyma (3 eq) + DIC (3 eq) in DMF. Shake for 60 mins.
-
Module 5: Summary of Recommendations
| Experimental Variable | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Coupling Reagent | HBTU / TBTU | HATU or COMU |
| Solvent | DMF | NMP or DMF + 0.4M LiCl |
| Base | DIPEA (excess) | Collidine or DIPEA (controlled 2:1 ratio to AA) |
| Temperature | Room Temp (uncontrolled) | 75°C (Microwave) or RT with Double Coupling |
| Monitoring | None (Blind) | Kaiser Test (Qualitative) or UV Monitoring (Quantitative) |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Collins, J. M., et al. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. Link
-
Seebach, D., et al. (1996). Lithium salts as additives in peptide synthesis. Helvetica Chimica Acta, 79, 913. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[2] Chemistry – A European Journal, 15(37), 9394-9403. Link
Sources
Resolving aggregation issues in D-Homoalanine peptide sequences
Technical Support Center: D-Homoalanine Peptide Aggregation
Status: Operational Subject: Troubleshooting Aggregation & Solubility in D-Homoalanine (D-hAla) Sequences Assigned Specialist: Senior Application Scientist
Executive Summary: The D-Homoalanine Challenge
Welcome to the technical support hub for D-Homoalanine (D-hAla) peptides. You are likely here because your peptide has precipitated during synthesis ("brick dust" resin) or refuses to dissolve in aqueous buffers for assay.
The Root Cause: D-Homoalanine (structurally D-2-aminobutyric acid) introduces two simultaneous challenges:
-
Enhanced Hydrophobicity: The ethyl side chain adds significant lipophilicity compared to Alanine, increasing the driving force for hydrophobic collapse.
-
Structural Disruption: While D-amino acids generally disrupt L-helices, sequences rich in D-hAla often form stable, non-native
-sheet aggregates (steric zippers) that are resistant to standard solvation.
This guide is structured into three troubleshooting modules. Select the module corresponding to your current bottleneck.
Module 1: Synthesis & Cleavage (Prevention)
Current Status: Low yield, difficult coupling, or resin clumping during SPPS.
Technical Insight
Aggregation on-resin occurs when the growing peptide chain interacts with itself (inter-chain hydrogen bonding) rather than the solvent.[1] This forms a "gel" that blocks reagents from reaching the N-terminus. D-hAla residues, being hydrophobic, accelerate this desolvation.
Troubleshooting Q&A
Q: My coupling efficiency drops significantly after adding D-Homoalanine. Why? A: The ethyl side chain of D-hAla creates steric bulk and promotes hydrophobic clustering.
-
Action: Switch to HATU/HOAt activation instead of HBTU/HOBt. The aza-analog (HOAt) is superior for sterically hindered couplings.
-
Protocol: Perform double couplings at 50°C for 45 minutes. Heat disrupts the intermolecular H-bonds responsible for aggregation.
Q: The resin has stopped swelling (looks like sand). Can I save it? A: This is the "brick dust" effect. The peptide has aggregated.[1][2][3][4][5][6]
-
Action: You must disrupt the secondary structure chemically.
-
Protocol: Use "Magic Mixture" for the next washing and coupling steps: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 .
-
Advanced Fix: If the sequence allows, insert a Pseudoproline (Isoacyl dipeptide) at a Serine or Threonine position n-1 or n-2 relative to the D-hAla block. This introduces a "kink" that physically prevents beta-sheet stacking.
Q: Should I use backbone protection? A: Yes, if you have consecutive hydrophobic residues (e.g., D-hAla-D-hAla-Val).
-
Action: Incorporate Hmb (2-hydroxy-4-methoxybenzyl) protection on the residue preceding the difficult block. This places a bulky group on the backbone amide, physically blocking hydrogen bonding.
Visual Workflow: Synthesis Logic
Caption: Decision tree for overcoming on-resin aggregation during D-Homoalanine peptide synthesis.
Module 2: Purification & Handling (Recovery)
Current Status: Crude peptide is insoluble in Water/Acetonitrile; HPLC peaks are broad or missing.
Technical Insight
D-Homoalanine peptides often crash out of solution after TFA cleavage because the removal of side-chain protecting groups exposes the hydrophobic core. If the peptide is neutral at pH 7, it will precipitate immediately.
Troubleshooting Q&A
Q: The peptide won't dissolve in Mobile Phase A (Water + 0.1% TFA). What now? A: Do not sonicate endlessly; this heats the sample and can promote amyloid-like fibril formation.
-
Action: The "Hard Dissolve" Protocol.
-
Dissolve crude peptide in minimal HFIP (Hexafluoroisopropanol) . HFIP is the gold standard for breaking beta-sheets in hydrophobic peptides.
-
Sonicate briefly (30 sec).
-
Dilute with 6M Guanidine-HCl or Acetic Acid before injecting.
-
Note: Ensure your HPLC column is compatible with the solvent load.
-
Q: My HPLC peaks are extremely broad (tailing). A: The peptide is interacting with the C18 stationary phase too strongly or aggregating on the column.
-
Action 1: Switch to a C4 column . The shorter alkyl chains reduce hydrophobic retention, allowing sharper elution.
-
Action 2: Elevate column temperature to 60°C . This increases mass transfer kinetics and reduces aggregation.
-
Action 3: Add Isopropanol (IPA) to Mobile Phase B. (e.g., 80% ACN / 20% IPA). IPA is a stronger eluent for hydrophobic sequences than ACN alone.
Q: Can I use DMSO? A: Use with caution. DMSO dissolves aggregates but is difficult to remove during lyophilization and can oxidize Methionine/Cysteine if present. HFIP is preferred for initial solubilization because it is volatile.
Module 3: Formulation & Solubility (Application)
Current Status: Peptide purified, but precipitates in biological assay buffer (PBS).
Technical Insight
This is the "Isoelectric Trap." If your D-hAla peptide has a pI (isoelectric point) near 7.4, it has zero net charge in PBS, leading to maximum aggregation.
Solubility Data Table
| Solvent / Additive | Suitability for D-hAla Peptides | Mechanism of Action |
| PBS (pH 7.4) | Poor (High Risk) | Neutral charge leads to precipitation. |
| 10mM Acetic Acid | Good | Protonates basic residues; repulsion prevents aggregation. |
| HFIP | Excellent (Stock Only) | Disrupts H-bonds/Beta-sheets completely. |
| DMSO | Good | Solvates hydrophobic side chains (Caution: Toxicity).[7] |
| Cyclodextrin | Excellent (Formulation) | Encapsulates hydrophobic D-hAla side chains. |
Troubleshooting Q&A
Q: How do I get this into a cell-based assay without killing the cells with solvent? A: You must perform a "Solvent Exchange" or "Encapsulation."
-
Protocol (The Dropwise Method):
-
Make a 100x stock solution in 100% DMSO .
-
Place your culture media (buffer) in a vortexing tube.
-
Slowly drop the DMSO stock into the vortexing buffer. This prevents local high concentrations that trigger precipitation.[2]
-
-
Protocol (The Cyclodextrin Method):
-
If DMSO is toxic to your cells, dissolve the peptide in 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic D-hAla residues will hide inside the cyclodextrin cone, rendering the peptide water-soluble.
-
Visual Workflow: Solubilization Strategy
Caption: Step-by-step logic for solubilizing hydrophobic D-Homoalanine peptides for assay use.
References
-
Bachem. (2021). Care and Handling of Amyloid Peptides. (HFIP solubilization protocols for beta-sheet aggregates).
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. (Use of Hmb protection and Magic Mixture).
-
National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC7064603. (Review of hydrophobic residue handling).
-
SB-Peptide. Peptide Solubility Guidelines. (DMSO and organic modifier strategies).[1][7][8]
-
Biotage. (2023). What do you do when your peptide synthesis fails? (Troubleshooting difficult sequences and aggregation).
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Short Peptides as Inhibitors of Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing D-Homoalanine Hydrochloride Synthesis: A Technical Support Center for Researchers
The synthesis of non-proteinogenic amino acids, such as D-homoalanine, is a critical step in the development of novel therapeutics and advanced biomaterials. D-homoalanine's unique structural properties make it a valuable building block in peptide synthesis, offering increased stability and modified bioactivity in the resulting molecules. However, its synthesis, particularly achieving high yield and enantiomeric purity of the hydrochloride salt, can present several challenges. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions related to the synthesis of D-Homoalanine hydrochloride, with a focus on the Strecker synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing D,L-homoalanine?
A1: The Strecker synthesis is a widely employed and scalable method for the preparation of racemic α-amino acids, including D,L-homoalanine.[1][2][3] This two-step, one-pot reaction involves the treatment of an aldehyde (propanal for homoalanine) with ammonia and a cyanide source (such as sodium or potassium cyanide) to form an α-aminonitrile intermediate.[2][3] Subsequent hydrolysis of the nitrile yields the desired racemic amino acid.[2][3]
Q2: Why is a racemic mixture of D- and L-homoalanine formed in the Strecker synthesis?
A2: The classical Strecker synthesis inherently produces a racemic mixture because the nucleophilic attack of the cyanide ion on the planar imine intermediate can occur from either face with equal probability.[4][5] This results in the formation of equal amounts of the (R)- and (S)-enantiomers of the α-aminonitrile, which are then hydrolyzed to the corresponding racemic amino acid.
Q3: How can I obtain the pure D-enantiomer of homoalanine?
A3: To obtain the pure D-enantiomer, a chiral resolution of the racemic D,L-homoalanine mixture is necessary. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer can be liberated from the salt.
Q4: What are the critical parameters to control for a high yield in the Strecker synthesis of homoalanine?
A4: Several parameters are crucial for maximizing the yield:
-
Purity of Starting Materials: Ensure the propanal is free of its oxidation product, propanoic acid, which can interfere with the reaction.
-
Temperature Control: The initial reaction to form the α-aminonitrile is often exothermic and should be cooled to prevent side reactions.[6]
-
Stoichiometry of Reagents: Careful control of the molar ratios of aldehyde, ammonia, and cyanide is important.
-
Hydrolysis Conditions: The conditions for the hydrolysis of the α-aminonitrile (acid or base concentration, temperature, and reaction time) significantly impact the final yield and purity.
Q5: How is D-homoalanine converted to its hydrochloride salt?
A5: The free D-homoalanine is typically dissolved in a suitable solvent, such as a lower alcohol (e.g., isopropanol) or an ether, and then treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The D-homoalanine hydrochloride will precipitate out of the solution and can be collected by filtration.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of D-Homoalanine hydrochloride, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of D,L-Homoalanine | 1. Incomplete formation of the α-aminonitrile: This can be due to poor quality of the starting aldehyde (propanal), insufficient reaction time, or improper temperature control.[6] 2. Incomplete hydrolysis of the α-aminonitrile: The hydrolysis step requires harsh conditions (strong acid or base and heat), and insufficient reaction time or temperature will lead to incomplete conversion. 3. Side reactions of propanal: Propanal can undergo self-condensation (aldol reaction) under basic conditions, reducing the amount available for the Strecker reaction. | 1. Verify Starting Material Quality: Use freshly distilled propanal. 2. Optimize Aminonitrile Formation: Ensure adequate cooling during the initial exothermic reaction. Monitor the reaction progress by TLC or GC to ensure complete consumption of the aldehyde. 3. Optimize Hydrolysis: Increase the reaction time or temperature for the hydrolysis step. Monitor the disappearance of the aminonitrile intermediate. 4. Control pH: Maintain the pH in a range that favors imine formation over aldol condensation. |
| Difficulty in Isolating the α-Aminonitrile Intermediate | The α-aminonitrile can be an oil or a low-melting solid, making it difficult to isolate and purify. | It is often not necessary to isolate the pure α-aminonitrile. The crude reaction mixture from the first step can typically be carried directly into the hydrolysis step.[3] If isolation is required, purification by column chromatography on silica gel may be an option.[8] |
| Low Yield During Chiral Resolution | 1. Inappropriate choice of resolving agent: The resolving agent must form diastereomeric salts with significantly different solubilities. 2. Suboptimal crystallization conditions: The solvent system, temperature, and cooling rate are critical for effective fractional crystallization. 3. Premature precipitation or co-precipitation of both diastereomers. | 1. Screen Resolving Agents: Perform small-scale screening with different chiral acids or bases to find the most effective one. 2. Optimize Crystallization: Systematically vary the solvent composition and crystallization temperature to achieve selective precipitation of one diastereomer. 3. Seeding: Use a small crystal of the desired pure diastereomer to induce crystallization. |
| Product is an Oil or Fails to Crystallize as the Hydrochloride Salt | 1. Presence of impurities: Residual solvents, unreacted starting materials, or byproducts can inhibit crystallization. 2. Incorrect stoichiometry of HCl: An excess or deficit of HCl can affect salt formation and crystallization. 3. Inappropriate solvent for crystallization. | 1. Purify the Free Amino Acid: Ensure the D-homoalanine is pure before attempting salt formation. Recrystallization or column chromatography may be necessary. 2. Titrate with HCl: Add the HCl solution dropwise and monitor for precipitation. Use a stoichiometric amount of HCl. 3. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., isopropanol/ether, ethanol/ether) to find optimal conditions for crystallization.[7] |
| Racemization of the Final Product | Although less common in the final product, some racemization can occur during the hydrolysis of the α-aminonitrile under harsh acidic or basic conditions. | Use the mildest effective conditions for hydrolysis. Consider enzymatic resolution methods if chemical resolution proves problematic. |
Experimental Protocols
Protocol 1: Synthesis of D,L-Homoalanine via Strecker Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Propanal
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the flask, maintaining the temperature below 10 °C.
-
Add propanal dropwise to the reaction mixture while stirring vigorously and maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.
-
-
Hydrolysis of the α-Aminonitrile:
-
Transfer the reaction mixture to a larger round-bottom flask and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
-
Isolation of D,L-Homoalanine:
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 6-7.
-
The D,L-homoalanine may precipitate out of the solution. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol or acetone.
-
Dry the product under vacuum.
-
Protocol 2: Conversion of D-Homoalanine to D-Homoalanine Hydrochloride
Materials:
-
D-Homoalanine
-
Anhydrous isopropanol
-
Concentrated Hydrochloric Acid or HCl in isopropanol
Procedure:
-
Dissolve the purified D-homoalanine in a minimal amount of warm anhydrous isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise with stirring.
-
The D-homoalanine hydrochloride will precipitate as a white solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold anhydrous isopropanol, and then with diethyl ether.
-
Dry the D-homoalanine hydrochloride under vacuum.
Visualizing the Workflow
Strecker Synthesis Workflow
Caption: Workflow for the synthesis of D-Homoalanine hydrochloride via the Strecker synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in D,L-homoalanine synthesis.
References
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Strecker amino acid synthesis. Retrieved from [Link]
-
Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Google Patents. (1990, October 9). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
-
ACS Publications. (2001, May 1). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2019, January 9). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Retrieved from [Link]
-
YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Professor Dave Explains. Retrieved from [Link]
-
YouTube. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. MedSchoolCoach. Retrieved from [Link]
-
National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
Preventing side reactions during D-Homoalanine deprotection
Topic: Preventing side reactions during D-Homoalanine deprotection Content type: Technical Support Center Guide (Q&A)
Executive Summary: The D-Homoalanine Challenge
D-Homoalanine (D-2-aminobutyric acid, D-Abu ) is a critical non-proteinogenic amino acid used to confer proteolytic resistance and conformational constraints in therapeutic peptides (e.g., in the synthesis of anticoagulants like BAY2433334). Unlike residues with reactive side chains (Ser, Cys), D-Abu possesses a chemically inert ethyl side chain.
However, its "inert" nature is deceptive. The primary risks during deprotection are not side-chain modifications, but stereochemical integrity (racemization) and backbone instability (Diketopiperazine formation) . This guide addresses the specific failure modes encountered when removing N-terminal protecting groups (Fmoc/Boc) from D-Abu residues.
Critical Troubleshooting Guide (Q&A)
Category A: Stereochemical Loss (Racemization)
Q1: I observe significant chiral impurity (0.5–5% L-Abu) after Fmoc deprotection. My conditions are standard (20% Piperidine/DMF). What is happening?
Diagnosis: You are likely experiencing base-catalyzed enolization. While D-Abu lacks an electron-withdrawing side chain (like Asp or Cys) that typically accelerates racemization, the D-configuration can be sensitive to prolonged exposure to bases, especially if the adjacent residue induces strain.
The Mechanism:
During Fmoc removal, the base (piperidine) abstracts the
Corrective Protocol:
-
Switch Deprotection Cocktail: Replace standard piperidine with a milder, non-nucleophilic base cocktail to reduce proton abstraction rates.
-
Recommended: 0.1 M HOBt (Hydroxybenzotriazole) added to the deprotection mixture. The acidity of HOBt suppresses the formation of the enolate anion.
-
-
Optimize Contact Time: Reduce deprotection time.
-
Standard:
min. -
Optimized:
min + min (Flow washing is superior to batch incubation).
-
-
Alternative Base: Use Piperazine (5-10%) instead of Piperidine. It is less basic (
9.8 vs 11.1) and reduces racemization risk while maintaining Fmoc removal efficiency.
Data Summary: Base Impact on Racemization
| Base Cocktail | Relative Deprotection Rate | Racemization Risk | Recommended For |
| 20% Piperidine/DMF | High (Reference) | Moderate | Standard L-amino acids |
| 20% Piperidine + 0.1M HOBt | High | Low | D-Abu, Cys, His |
| 5% Piperazine/DMF | Moderate | Very Low | Sensitive D-residues |
| 2% DBU/DMF | Very High | Critical (Avoid) | Aggregated sequences only |
Category B: Chain Deletion & Cyclization (DKP)
Q2: After deprotecting the N-terminal D-Abu, my mass spec shows a loss of the D-Abu residue AND the preceding amino acid (M - [D-Abu + AA2]). Why?
Diagnosis: This is classic Diketopiperazine (DKP) formation . This occurs at the dipeptide stage (e.g., Fmoc-D-Abu-Pro-Resin).
The Mechanism: Upon removal of the Fmoc group, the liberated N-terminal amine of D-Abu attacks the C-terminal ester carbonyl of the adjacent amino acid (anchored to the resin). This cleaves the peptide from the resin, releasing a cyclic dipeptide (DKP) into the waste stream.
-
Risk Factor:[1] D-amino acids induce turn structures that bring the N-terminus closer to the ester bond, accelerating this cyclization.
Visualization of DKP Pathway:
Caption: Mechanism of Diketopiperazine (DKP) formation leading to sequence deletion during D-Abu deprotection.
Corrective Protocol:
-
Steric Shielding: Use a bulky resin like 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The steric bulk prevents the N-terminal amine from accessing the ester carbonyl.
-
Dipeptide Coupling: Do not couple D-Abu and the next residue sequentially. Instead, synthesize the Fmoc-D-Abu-AA2-OH dipeptide in solution and couple it as a single unit. This bypasses the on-resin dipeptide stage entirely.
-
Short Deprotection: If on-resin synthesis is necessary, use the "Fast-Flow" deprotection method (see Q1) to minimize the time the free amine sits in the basic solution before the next coupling.
Category C: Incomplete Deprotection (Aggregation)
Q3: The coupling following D-Abu deprotection fails or has low yield. Is D-Abu sterically hindering the reaction?
Diagnosis: D-Abu itself is not sterically bulky (ethyl group). The issue is likely secondary structure disruption . Inserting a D-amino acid into an L-peptide sequence disrupts the alpha-helix and can induce beta-sheet aggregation ("beta-structure formation"). This aggregation collapses the resin matrix, making the N-terminus inaccessible for the next Fmoc removal or coupling.
Corrective Protocol:
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the deprotection and coupling buffers. This disrupts hydrogen bonding networks within the aggregates.
-
Pseudoproline Dipeptides: If D-Abu is followed by Ser/Thr, use pseudoproline dipeptides (e.g., Fmoc-D-Abu-Ser(psiMe,Mepro)-OH). This "kinks" the backbone, preventing aggregation.
-
Elevated Temperature: Perform the deprotection and subsequent coupling at 50°C (microwave or conventional heating). Note: Do not exceed 50°C for D-Abu to avoid racemization risks mentioned in Q1.
Experimental Methodologies
Method A: Low-Racemization Fmoc Deprotection for D-Abu
Use this protocol for any sequence containing D-Abu, especially if followed by Cys or His.
-
Preparation: Prepare a solution of 0.1 M HOBt in 20% Piperidine/DMF .
-
Step 1 (Initial Flash): Add solution to resin. Agitate for 2 minutes . Drain.
-
Step 2 (Main Reaction): Add fresh solution. Agitate for 8 minutes . Drain.
-
Washing: Wash resin immediately with DMF (
min) and DCM ( min) to remove all traces of base. -
QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). D-Abu (primary amine) should yield a strong positive (dark blue) Kaiser test.
Method B: DKP Prevention Strategy (Trityl Backbone Protection)
Use this if D-Abu is the 2nd or 3rd residue from the C-terminus.
-
Resin Selection: Use 2-Chlorotrityl Chloride Resin (loading < 0.6 mmol/g).
-
Coupling: Couple the first amino acid (AA1) using standard DIPEA/DCM conditions.
-
D-Abu Coupling: Couple Fmoc-D-Abu-OH using DIC/Oxyma (avoid strong bases).
-
Deprotection: Use the Method A cocktail. The bulky Trityl linker sterically hinders the "back-biting" attack required for DKP formation.
References
-
BOC Sciences. D-β-Homoalanine hydrochloride: Peptide Synthesis and Applications. Retrieved from
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4] Chemical Reviews. Retrieved from
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation. Journal of Pharmaceutical Sciences. Retrieved from
-
Miao, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from
-
StudySmarter. L vs D Amino Acids: Differences & Roles. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: HPLC Strategies for D-Homoalanine HCl Purity Assessment
Executive Summary
D-Homoalanine HCl (D-2-aminobutyric acid hydrochloride) presents a "perfect storm" of analytical challenges: it is highly polar, lacks a UV-active chromophore, and requires strict enantiomeric control. Traditional C18/UV methods fail to retain the compound or detect it without complex derivatization.
This guide objectively compares the three dominant methodologies for assessing the purity of D-Homoalanine HCl. We move beyond generic advice to provide specific, actionable protocols for Chemical Purity (Assay) and Enantiomeric Purity (Chiral) , supported by mechanistic insights and decision-making frameworks.
The Contenders at a Glance
| Feature | Method A: HILIC-CAD | Method B: OPA-Derivatization | Method C: Crown Ether Chiral |
| Primary Utility | Chemical Assay & Salt Stoichiometry | Trace Impurity Profiling | Enantiomeric Purity (D vs. L) |
| Detection | Charged Aerosol (Universal) | Fluorescence (High Sensitivity) | UV (Low Wavelength - 200 nm) |
| Sample Prep | Dilute & Shoot | Complex Mixing Steps | Dilute & Shoot |
| Selectivity | Separates counterions (Cl⁻) & isomers | Specific to primary amines | Specific to alpha-amino acids |
| Verdict | Best for Bulk Purity | Best for Trace Quantitation | Mandatory for Chiral QC |
Part 1: Chemical Purity & Assay[1]
For the determination of the main peak assay and general chemical impurities, we compare the modern Direct HILIC-CAD approach against the traditional Pre-Column Derivatization .
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD
The "Holistic" Approach
HILIC is the orthogonal partner to Reversed-Phase (RP). By utilizing a water-rich layer on a polar stationary phase, it retains the polar zwitterion D-Homoalanine without ion-pairing reagents. Coupled with Charged Aerosol Detection (CAD), it allows for the simultaneous quantification of the D-Homoalanine cation and the Chloride counterion—a critical check for salt stoichiometry that UV methods miss.
Protocol: HILIC-CAD for D-Homoalanine HCl
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 90% B (Isocratic hold for equilibration)
-
2-10 min: 90% B → 60% B (Linear Ramp)
-
10-12 min: 60% B (Wash)
-
12.1 min: 90% B (Re-equilibration for 5 min)
-
-
Flow Rate: 0.4 mL/min
-
Temperature: 30°C
-
Detection: CAD (Evaporation Temp: 35°C, Power Function: 1.0).
Expert Insight: The pH 3.0 buffer ensures the amino acid carboxylic acid is protonated (neutral) while the amine is charged, optimizing the "partitioning" mechanism into the water layer. The CAD provides a uniform response factor, allowing you to estimate impurity levels even without reference standards [1].
Method B: Pre-Column Derivatization (OPA-3-MPA)
The "Sensitivity" Approach
When trace impurities (e.g., <0.05%) are the concern, fluorescence detection remains king. The reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a thiol (3-mercaptopropionic acid, 3-MPA) creates a highly fluorescent isoindole derivative.
Protocol: Automated OPA Derivatization
-
Reagents:
-
Borate Buffer: 0.4 M Borate, pH 10.2.
-
OPA Reagent: 10 mg OPA + 10 mg 3-MPA in 1 mL MeOH + 9 mL Borate Buffer.
-
-
Injection Program (Autosampler):
-
Draw 1.0 µL Sample.
-
Draw 1.0 µL OPA Reagent.
-
Mix in loop/vial (3 cycles).
-
Wait 1.0 min (Reaction time).
-
Inject.[1]
-
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Na2HPO4/10 mM Na2B4O7, pH 8.2.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Detection: FLD (Ex: 340 nm, Em: 450 nm).
Expert Insight: While sensitive, this method is "blind" to non-amine impurities and the chloride counterion. It is also unstable; the isoindole derivative degrades rapidly. Using 3-MPA instead of 2-mercaptoethanol improves stability, but precise timing by an autosampler is non-negotiable [2].
Part 2: Enantiomeric Purity (Chiral Analysis)
D-Homoalanine is a chiral building block. The presence of the L-enantiomer (impurity) can be disastrous for downstream stereochemistry. Standard C18 columns cannot separate these enantiomers.
Method C: Direct Chiral Resolution via Crown Ether
The "Gold Standard" for Alpha-Amino Acids
Crown ether columns (e.g., Daicel CROWNPAK CR-I(+)) are specifically designed to complex with the primary ammonium group (
Protocol: Chiral Purity of D-Homoalanine
-
Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (HClO₄) aqueous solution, pH 1.5 (approx. 16.3 g 70% HClO₄ per liter). Note: Methanol (up to 15%) can be added to reduce retention if necessary, but pure aqueous acid is preferred for maximum resolution.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 15°C (Critical: Lower temperature significantly enhances chiral resolution).
-
Detection: UV at 200 nm (or 210 nm).
-
Elution Order: typically L-enantiomer elutes first, followed by the D-enantiomer on CR(+) columns.[2]
Expert Insight: The crown ether forms a "host-guest" complex with the ammonium ion. The "tripod" hydrogen bonding arrangement is stereoselective. Lowering the temperature reduces the molecular motion, stabilizing the complex and improving the separation factor (
Part 3: Visualizing the Workflow
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate HPLC mode based on analytical requirements.
Mechanism of Action: HILIC vs. Crown Ether
Figure 2: Mechanistic comparison.[3] HILIC relies on polarity-based partitioning, while Crown Ether relies on stereoselective complexation.
Summary of Data Comparison
| Parameter | Method A (HILIC-CAD) | Method B (OPA-FLD) | Method C (Crown Ether) |
| Linearity (R²) | > 0.995 (Quadratic fit often needed) | > 0.999 | > 0.999 |
| LOD (Limit of Detection) | ~ 1-5 ng on column | ~ 10-50 pg on column | ~ 10-20 ng on column |
| Precision (RSD) | < 2.0% | < 1.0% (with autosampler) | < 1.0% |
| Robustness | Moderate (Sensitive to pH/buffer conc) | Low (Derivative instability) | High (Simple isocratic) |
| Cost per Analysis | Medium (CAD gas usage) | High (Reagents/Waste) | Medium (Column cost) |
References
-
Thermo Fisher Scientific. (2016). Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Application Note. Link
-
Agilent Technologies. (2017). Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column. Application Note 5991-8260EN. Link
-
Daicel Corporation. (2020).[3] Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Chiral Technologies. Link
-
Nacalai Tesque. (2019). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid. Analytical Methods.[1][3][4][5][6][7][8][9] Link
-
Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide.Link
Sources
- 1. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crown Ether Phases - Regis Technologies [registech.com]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Isomers of Aminobutyric Acids | SIELC Technologies [sielc.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. agilent.com [agilent.com]
1H NMR Characterization of D-Homoalanine Hydrochloride: A Comparative Technical Guide
Executive Summary D-Homoalanine hydrochloride (D-2-Aminobutyric acid HCl, CAS: 7682-20-4) is a critical non-proteinogenic amino acid used as a chiral building block in peptidomimetics and pharmaceutical synthesis (e.g., Levetiracetam intermediates).[1] Its structural similarity to D-Alanine and D-Norvaline requires precise analytical discrimination. This guide provides a definitive 1H NMR characterization protocol, distinguishing it from structural analogs and its L-enantiomer through solvent-dependent spectral analysis.
Part 1: Structural Context & Significance
D-Homoalanine (formally (2R)-2-aminobutanoic acid ) differs from Alanine by the addition of a single methylene group in the side chain, extending the steric bulk without introducing the hydrophobicity of longer chains like Norvaline.
Structural Comparison Table
| Feature | D-Alanine | D-Homoalanine | D-Norvaline |
| Side Chain | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Propyl (-CH₂CH₂CH₃) |
| Formula | C₃H₇NO₂ | C₄H₉NO₂ | C₅H₁₁NO₂ |
| Spin System | A3X | A3M2X | A3M2K2X |
| Key NMR Feature | Methyl Doublet | Methyl Triplet | Methyl Triplet + 2 CH₂ signals |
Critical Nomenclature Note: "Homoalanine" is synonymous with 2-aminobutyric acid . It should not be confused with "Beta-alanine" (3-aminopropanoic acid) or GABA (4-aminobutyric acid), which have different backbone connectivities.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral integrity, follow this biphasic solvent protocol. The choice of solvent dictates whether exchangeable protons (NH₃⁺, COOH) are visible.
Workflow Diagram: Sample Preparation & Acquisition
Caption: Decision tree for solvent selection based on analytical needs (Backbone ID vs. Salt Confirmation).
Detailed Methodology
Method A: Routine Identification (D₂O)
-
Purpose: Clear resolution of the carbon backbone without interference from exchangeable protons.
-
Sample: 10–15 mg D-Homoalanine HCl.
-
Solvent: 0.6 mL D₂O (99.8%+ D).
-
Reference: Add 0.05% TSP (sodium 3-trimethylsilylpropionate-d4). Do not use TMS (insoluble in water).
-
pH Note: As an HCl salt, the solution will be acidic (pH ~2-3). This shifts the
-proton downfield compared to the zwitterionic form. -
Parameters: Pulse angle 30°, Relaxation delay (d1) ≥ 5s (to allow full relaxation of the carboxylate-adjacent proton).
Method B: Salt & Protonation State Verification (DMSO-d₆)
-
Purpose: Observation of the ammonium protons (-NH₃⁺) to confirm the hydrochloride salt form.
-
Sample: 5–8 mg (lower concentration prevents viscosity broadening).
-
Solvent: DMSO-d₆ (stored over molecular sieves to minimize water peak).[2]
-
Key Observation: Look for a broad singlet/triplet at 8.0–8.5 ppm (NH₃⁺).
Part 3: Spectral Analysis & Comparison
Assignment Table (D₂O, 400 MHz)
Chemical shifts are referenced to TSP (0.00 ppm).
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( |
| 1 | -COOH | N/A | Exchanged | 0 | - |
| 2 | 3.85 - 3.95 | Triplet (or dd) | 1H | ||
| 3 | 1.90 - 2.05 | Multiplet (dq) | 2H | ||
| 4 | 1.00 - 1.05 | Triplet | 3H | ||
| - | HDO | ~4.79 | Singlet | Var.[3] | Solvent Residual |
Mechanistic Insight:
The
Comparative Analysis: D-Homoalanine vs. Alternatives
A. vs. D-Alanine (The Chain Length Check)
-
D-Alanine: Shows a Doublet at ~1.48 ppm (3H) for the methyl group.
-
D-Homoalanine: Shows a Triplet at ~1.02 ppm (3H) for the methyl group.
-
Diagnostic: If you see a doublet at 1.5 ppm, your sample is contaminated with Alanine or is mislabeled.
B. vs. L-Homoalanine (The Enantiomer Check)
Standard 1H NMR cannot distinguish enantiomers (D vs L) in an achiral solvent.
-
Solution: Use a Chiral Shift Reagent (CSR) such as Eu(hfc)₃ (in CDCl₃ after esterification) or add
-Cyclodextrin in D₂O. -
Protocol with
-Cyclodextrin:-
Prepare 10mM solution of D-Homoalanine HCl in D₂O.
-
Add 1-2 equivalents of
-Cyclodextrin. -
The
-proton and methyl triplet will split or shift differentially if L-isomer is present due to the formation of transient diastereomeric complexes.
-
Solvent Effects Diagram (Graphviz)
Caption: Impact of solvent choice on proton exchange rates and spectral visibility.
Part 4: Troubleshooting & Impurities
| Artifact/Impurity | Chemical Shift ( | Source | Remediation |
| Ethanol | 1.17 (t), 3.65 (q) | Recrystallization solvent | Dry sample under high vacuum at 40°C. |
| Water (in DMSO) | 3.33 (s) | Hygroscopic solvent/salt | Use fresh ampoule or molecular sieves. |
| Free Base | Incorrect pH | Add 1-2 drops of DCl to force HCl salt form. | |
| Ammonium (NH₄Cl) | ~7.0-7.5 (t, 1:1:1) | Synthesis byproduct | Visible in DMSO-d6; indicates inorganic salt contamination. |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for 2-Aminobutyric Acid. NIST Chemistry WebBook, SRD 69.[5] [Link]
-
Human Metabolome Database (HMDB). (2024). Metabocard for 2-Aminobutyric acid (HMDB0000452). [Link]
-
PubChem. (2024).[6] D-Homoalanine hydrochloride (Compound CID 51064142).[6] National Library of Medicine. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Contextual reference for Cyclodextrin protocols).
Sources
- 1. Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB [foodb.ca]
- 2. ckgas.com [ckgas.com]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. dl-2-Aminobutyric acid [webbook.nist.gov]
- 6. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of D-Homoalanine Peptides
Introduction: The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and development. These modified peptides often exhibit enhanced proteolytic stability, improved pharmacokinetic properties, and unique conformational constraints. D-Homoalanine, a β-amino acid, represents a fascinating building block in this context. As a stereoisomer and a homolog of natural alanine, its presence fundamentally alters the peptide backbone. Understanding the gas-phase fragmentation behavior of D-Homoalanine-containing peptides is therefore critical for their unambiguous identification and structural characterization by mass spectrometry.
This guide provides an in-depth comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of D-Homoalanine peptides against their standard L-α-amino acid counterparts. We will explore the mechanistic origins of their unique fragmentation pathways under both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), providing researchers with the necessary framework to confidently identify these important molecules.
Fundamentals of Peptide Fragmentation: A Brief Overview
Tandem mass spectrometry works by isolating a specific peptide ion (the precursor), inducing fragmentation, and then analyzing the masses of the resulting fragment ions (the product ions). The pattern of product ions provides a fingerprint that can be used to determine the peptide's amino acid sequence.[1] The two most common fragmentation techniques for proteomics are CID and ETD.[2]
-
Collision-Induced Dissociation (CID): This "slow-heating" method involves colliding the precursor ion with inert gas molecules.[2] The accumulated vibrational energy leads to the cleavage of the most labile bonds, which are typically the peptide amide bonds, generating characteristic b- and y-type ions .[3]
-
Electron Transfer Dissociation (ETD): This non-ergodic fragmentation technique involves the transfer of an electron to a multiply charged peptide precursor.[4] This induces a more random cleavage along the peptide backbone, specifically at the N-Cα bond, producing c- and z-type ions .[4] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID.[5]
The Structural Impact of a β-Amino Acid Backbone Homologation
Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids feature an additional methylene group between the carboxyl and amino functionalities. D-Homoalanine is β-aminobutyric acid, a homolog of alanine. This seemingly minor structural change has profound implications for the peptide's three-dimensional structure and its behavior in the gas phase.[6]
This extended backbone introduces new fragmentation pathways that are not readily accessible to standard α-peptides, leading to the formation of diagnostic product ions.
Comparative Fragmentation Analysis: Collision-Induced Dissociation (CID)
Under low-energy CID conditions, the fragmentation of D-Homoalanine-containing peptides deviates significantly from that of their α-amino acid counterparts, providing clear diagnostic markers.
Standard L-α-Peptide Fragmentation (e.g., containing L-Alanine)
A standard peptide containing L-Alanine will fragment predictably along the backbone to produce a series of b- and y-ions. The mass difference between consecutive ions in a series will correspond to the residue mass of the amino acids in the sequence.[3]
D-Homoalanine Peptide Fragmentation
While D-Homoalanine peptides also produce b- and y-ion series, their spectra are distinguished by the presence of unique fragment ions and mass shifts. The most compelling data comes from studies on the closely related β-alanine.[7]
-
Diagnostic Imine Loss: Peptides containing an N-terminal β-amino acid residue undergo a characteristic neutral loss of an imine (CH₂=NH, 29 Da). This fragmentation pathway is not observed for N-terminal α-amino acids and serves as a powerful diagnostic marker.[7]
-
Lactam Ion Formation: The formation of a six-membered lactam ion at m/z 72 has been identified as a unique fragment for peptides containing a β-alanine residue.[7] This fragment arises from a cyclization reaction involving the β-amino group.
-
Mass-Shifted Fragment Ions: The additional methylene group (-CH₂-) in the D-Homoalanine backbone increases its residue mass by 14 Da compared to alanine. Consequently, all b- and y-ions that contain the D-Homoalanine residue will be shifted by +14 Da relative to the corresponding fragments in an alanine-containing peptide.
Comparative Fragmentation Analysis: Electron Transfer Dissociation (ETD)
ETD provides complementary and often more definitive information for identifying β-amino acid residues. The fragmentation behavior of β-linked peptides under ETD is markedly different from the canonical c- and z-ion formation seen in α-peptides.[6]
Standard L-α-Peptide Fragmentation
ETD of standard peptides results in the cleavage of the N-Cα backbone bond, yielding extensive series of c- and z-ions. This provides rich sequence information, often covering the entire peptide.[4]
D-Homoalanine Peptide Fragmentation
Studies on β-linked peptides have revealed an unusual fragmentation pattern upon ETD.[8]
-
Prevalence of a• and y-ions: Instead of the expected c- and z-ions, ETD of β-amino acid-containing peptides predominantly produces a•- and y-type fragment ions . This is thought to be due to the instability of the Cβ radical that would need to form for c/z-ion generation.[8]
-
Diagnostic Cα-Cβ Bond Cleavage: The most significant feature is the potential for cleavage at the Cα-Cβ bond, which is part of the backbone in a β-amino acid but part of the side chain in an α-amino acid. This cleavage generates unique fragment ions that are diagnostic for the presence and location of the β-amino acid residue.[6]
Summary of Diagnostic Ions and Key Differentiators
The following table summarizes the key fragmentation features that differentiate D-Homoalanine-containing peptides from standard L-α-peptides.
| Fragmentation Feature | D-Homoalanine (β-Amino Acid) Peptide | Standard L-α-Amino Acid Peptide | Citation(s) |
| CID: Diagnostic Loss | Neutral loss of imine (29 Da) from N-terminus | None | [7] |
| CID: Diagnostic Ion | Lactam ion (m/z 72) | None | [7] |
| CID: b/y Ion Series | +14 Da mass shift for fragments containing residue | Standard residue mass differences | N/A |
| ETD: Dominant Ion Types | a• and y-ions | c and z-ions | [8] |
| ETD: Diagnostic Cleavage | Cα-Cβ backbone bond cleavage | N-Cα backbone bond cleavage | [6] |
Experimental Workflow and Protocols
To validate these fragmentation patterns, a systematic experimental approach is required. This involves the synthesis of the target peptides followed by detailed mass spectrometric analysis.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a D-Homoalanine-containing peptide.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% (v/v) piperidine in DMF for 3 minutes, draining, and then repeating for an additional 7-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-Homoalanine-OH) (3-4 equivalents) and a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the coupling agent), to the activation mixture and let it pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Protocol 2: Nano-LC-ESI-MS/MS Analysis on an Orbitrap System
This protocol provides typical parameters for analyzing the synthesized peptides.
-
Sample Preparation: Reconstitute the purified, lyophilized peptide in a solution of 0.1% formic acid in water to a concentration of approximately 1 pmol/µL.
-
Liquid Chromatography:
-
System: A nano-flow UHPLC system (e.g., Thermo Scientific™ UltiMate™ 3000 RSLCnano).
-
Column: A C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm, packed with 2 µm particles).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A shallow gradient appropriate for peptide elution, for example, 2% to 40% B over 30 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ MS):
-
Ion Source: Nano-electrospray ionization (ESI) source.
-
MS1 Scan:
-
Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: m/z 350-1500
-
AGC Target: 4e5
-
Max Injection Time: 50 ms
-
-
Data-Dependent MS/MS:
-
Cycle Time: 3 seconds, Top Speed mode.
-
Precursor Selection: Most intense ions, charge states 2-5.
-
Isolation Window: 1.6 m/z.
-
-
CID Method:
-
Activation Type: CID
-
Analyzer: Ion Trap
-
Collision Energy: Normalized Collision Energy (NCE) of 35%.
-
Activation Q: 0.25
-
AGC Target: 1e4
-
Max Injection Time: 35 ms
-
-
ETD Method:
-
Activation Type: ETD
-
Reagent: Fluoranthene anion.
-
ETD Reaction Time: Calibrated based on precursor m/z and charge state (typically 10-100 ms).[10]
-
Analyzer: Ion Trap
-
AGC Target (Reagent): 2e5
-
AGC Target (Precursor): 1e4
-
Max Injection Time: 100 ms
-
Optional: Use EThcD (ETD with supplemental HCD activation) to fragment charge-reduced precursors and improve sequence coverage.[11]
-
-
Conclusion
The incorporation of D-Homoalanine into a peptide sequence imparts unique fragmentation characteristics that are readily distinguishable by modern tandem mass spectrometry. Under CID, the presence of diagnostic imine losses and specific lactam ions provides strong evidence for a β-amino acid. Under ETD, the fragmentation pattern shifts away from the canonical c/z ions towards a•/y ions and, most importantly, allows for unique cleavages within the β-amino acid backbone. By leveraging both CID and ETD and comparing the resulting spectra to those of standard α-peptides, researchers can confidently identify and structurally characterize these therapeutically promising molecules.
References
-
Lee, Y. J., et al. (2010). Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions?. Journal of the American Society for Mass Spectrometry, 21(7), 1195-1207. [Link]
-
Sargaeva, N. P., Lin, C., & O'Connor, P. B. (2011). Unusual fragmentation of β-linked peptides by ExD tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(3), 480-491. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
Wikipedia. (n.d.). Electron-transfer dissociation. [Link]
-
Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. [Link]
-
Pavone, V., et al. (1992). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Biopolymers, 32(2), 173-83. [Link]
-
Vysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-22. [Link]
-
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Cook, S. L., & Jackson, G. P. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(6), 791-799. [Link]
-
Michalski, A., et al. (2012). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 11(6), 3469–3477. [Link]
-
Okeley, N. M., Zhu, Y., & van der Donk, W. A. (2000). Facile chemoselective synthesis of dehydroalanine-containing peptides. Organic letters, 2(22), 3603-3606. [Link]
-
Ilag, L. L., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 99. [Link]
-
Sargaeva, N. P., Lin, C., & O'Connor, P. B. (2011). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(3), 480-91. [Link]
-
Liu, F., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 28(7), 1436–1447. [Link]
-
Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical chemistry, 88(1), 30-51. [Link]
-
Mascot. (n.d.). Peptide fragmentation. [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. support.proteomesoftware.com [support.proteomesoftware.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Unusual fragmentation of β-linked peptides by ExD tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Validating chiral purity of D-Homoalanine HCl using polarimetry
Comparative Validation Guide: Polarimetry vs. Chiral HPLC for D-Homoalanine HCl Purity
Executive Summary For researchers and drug development professionals, validating the chiral purity of D-Homoalanine HCl (D-2-Aminobutyric acid hydrochloride) is a critical control point. While Polarimetry offers a rapid, cost-effective method for identity confirmation and gross purity screening, it lacks the sensitivity required for detecting trace enantiomeric impurities (0.1–1.0%). This guide objectively compares polarimetry against the "Gold Standard" of Chiral HPLC , providing a self-validating protocol to ensure data integrity.
Part 1: Technical Foundation & The "Why"
D-Homoalanine HCl (D-2-Aminobutyric acid HCl) is a non-proteinogenic amino acid used as a chiral building block in peptide synthesis and pharmaceutical intermediates (e.g., Levetiracetam precursors).
-
The Challenge: The HCl salt form is often hygroscopic. Absorbed atmospheric water dilutes the sample mass without rotating light, artificially lowering the specific rotation value (
) and leading to false "impure" results. -
The Physics: Polarimetry relies on Biot’s Law , where the observed rotation (
) is proportional to concentration ( ) and path length ( ).-
Critical Insight: Polarimetry is an identity test, not a definitive purity assay. A sample with 95% D-isomer and 5% L-isomer may still pass a loose polarimetry specification but fail downstream biological assays.
-
Part 2: Comparative Analysis (Polarimetry vs. Chiral HPLC)
The following table contrasts the operational capabilities of both methods for D-Homoalanine HCl.
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC (The Gold Standard) |
| Primary Use | Identity Confirmation: Verifies the sample is the D-enantiomer and not the L-enantiomer or racemate. | Quantitative Purity: Determines exact Enantiomeric Excess (% ee). |
| Limit of Detection (LOD) | Low: Requires gross contamination (>3-5%) to show significant deviation. | High: Can detect enantiomeric impurities <0.05%. |
| Specificity | Poor: Affected by any chiral impurity or solvent residue. "Blind" to achiral impurities (water, salts). | Excellent: Separates the D-isomer, L-isomer, and other impurities into distinct peaks. |
| Throughput | High: <5 mins per sample. | Low: 20–45 mins per sample (equilibration + run time). |
| Cost | Low: Minimal solvent/consumables. | High: Expensive chiral columns (e.g., Crown Ether or Zwitterionic phases). |
Field-Proven Insight: Use Polarimetry as a "Gatekeeper." If the specific rotation deviates by >5% from the reference, reject the batch immediately. If it passes, proceed to Chiral HPLC for final release.
Part 3: Validated Experimental Protocol
Objective: Determine the Specific Rotation
Reagents & Equipment
-
Substance: D-Homoalanine HCl (D-2-Aminobutyric acid HCl).[1]
-
Solvent: 1N Hydrochloric Acid (HCl) or Water (Note: Rotation magnitude differs by solvent; consistency is key).
-
Instrument: Digital Polarimeter with Sodium D-Line (589 nm).
Step-by-Step Workflow
-
Pre-Treatment (Critical Control Point):
-
Why: The HCl salt is hygroscopic.
-
Action: Dry the sample in a vacuum oven at 60°C for 2 hours or determine water content via Karl Fischer titration (KF) to calculate the "Anhydrous Basis" weight.
-
-
Sample Preparation:
-
Weigh accurately
of dried D-Homoalanine HCl. -
Transfer to a
volumetric flask. -
Dissolve in 1N HCl (recommended for stability) and dilute to volume.
-
Concentration (
): (or 2%).
-
-
System Suitability:
-
Before measuring the sample, run a Blank (pure solvent). Reading must be
. -
Run a Quartz Control Plate or a known standard (e.g., Sucrose) to verify instrument calibration.
-
-
Measurement:
-
Fill the polarimeter tube (1 dm path length), ensuring no air bubbles are in the light path (bubbles scatter light, causing instability).
-
Equilibrate temperature to
. -
Take 5 readings and average them.
-
-
Calculation:
-
Calculate specific rotation:
. -
Reference Range: Expect values between -19.0° and -21.0° (if using water/dilute acid) [1, 5]. Note: D-amino acids are often levorotatory (-) in aqueous solution despite the "D" designation.
-
Part 4: Decision Matrix & Logic Flow
The following diagram illustrates the logical pathway for validating a new batch of D-Homoalanine HCl.
Figure 1: Validation workflow ensuring "Identity" is confirmed before "Purity" resources are spent.
Part 5: References
-
Sigma-Aldrich. (2024). D-2-Aminobutyric acid Product Specification (Product 116122).[2] Retrieved from
-
U.S. Pharmacopeia (USP). (2023). General Chapter <781> Optical Rotation. USP-NF. Retrieved from
-
PubChem. (2024).[2] D-Homoalanine hydrochloride (Compound CID 51064142).[1] National Library of Medicine. Retrieved from
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.[2][3] Retrieved from
-
FooDB. (2010). D-2-Aminobutanoic acid Physico-Chemical Properties. Retrieved from
Sources
A Comparative Analysis of D-Homoalanine and α-Aminoisobutyric Acid in Enhancing Peptide Stability
In the landscape of peptide-based therapeutics, the intrinsic instability of natural peptides to proteolytic degradation presents a formidable challenge to their clinical translation. The scientific community has ardently pursued strategies to engineer peptides with enhanced stability without compromising their biological activity. Among the plethora of chemical modifications, the incorporation of non-proteinogenic amino acids stands out as a particularly effective approach. This guide provides a comprehensive comparative analysis of two such powerful modifications: the substitution with D-Homoalanine and the incorporation of α-aminoisobutyric acid (Aib). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on peptide stabilization strategies, grounded in experimental evidence and mechanistic understanding.
The Rationale for Non-Proteinogenic Amino Acid Incorporation
The Achilles' heel of many promising peptide drug candidates is their rapid clearance in vivo due to enzymatic degradation by proteases. Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids, the natural building blocks of proteins. By introducing non-proteinogenic amino acids, we disrupt these recognition sites, effectively rendering the peptide resistant to proteolysis. This strategic modification can significantly extend the half-life of a peptide, thereby enhancing its bioavailability and therapeutic efficacy.
Beyond proteolytic resistance, the incorporation of unnatural amino acids can profoundly influence the conformational properties of a peptide. By imposing specific geometric constraints on the peptide backbone, these modifications can stabilize secondary structures, such as α-helices and β-turns, which are often crucial for biological activity. This guide will delve into the distinct ways in which D-Homoalanine and Aib achieve these stabilization effects.
D-Homoalanine: A Subtle Yet Effective Modification
D-Homoalanine, the D-enantiomer of the proteinogenic amino acid, offers a subtle yet potent means of enhancing peptide stability. The introduction of a D-amino acid into a peptide chain composed of L-amino acids locally alters the stereochemistry, making the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.
Impact on Proteolytic Stability
The substitution of an L-amino acid with a D-amino acid, such as D-Homoalanine, has been demonstrated to significantly improve peptide stability in serum and against specific proteases.[1] This increased resistance stems from the inability of the protease's active site to accommodate the D-configured amino acid residue. Studies have shown that even partial D-amino acid substitution can be a useful technique to improve the in vivo activity of antimicrobial peptides.[1] For instance, the complete replacement of L-lysine and L-arginine residues with their D-counterparts in an antimicrobial peptide resulted in a derivative with remarkable stability against proteases.[2]
Conformational Implications
The incorporation of a D-amino acid can have varied effects on the secondary structure of a peptide. While substitutions at the N- or C-termini may have a minimal impact on the overall helical structure, internal substitutions can be disruptive.[1] D-amino acids can be utilized to stabilize specific secondary structures, such as β-hairpins and novel conformations.[3] However, it is crucial to consider the position of the substitution, as an improperly placed D-amino acid can disrupt critical secondary structures like α-helices, potentially leading to a loss of biological activity.[1][4]
α-Aminoisobutyric Acid (Aib): A Potent Helix Inducer and Stabilizer
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique gem-dimethyl substitution severely restricts the conformational freedom of the peptide backbone, making Aib a powerful tool for stabilizing helical structures.
Unparalleled Proteolytic Resistance
The steric hindrance provided by the two methyl groups on the α-carbon makes Aib-containing peptides exceptionally resistant to enzymatic degradation.[5][6] Experimental data has shown that the inclusion of Aib can render peptides that are otherwise susceptible to proteolysis completely resistant. For example, peptides containing Aib were found to be 100% resistant to degradation by trypsin, whereas the unmodified peptides were 95% degraded after just 4 hours.[5] In another study, the incorporation of a single Aib residue at the N-terminus of an antimicrobial peptide afforded remarkably enhanced plasma stability.[2]
A Strong Propensity for Helical Conformations
Aib is widely recognized as a strong helix-promoting residue.[7][8] The restricted range of allowed φ (phi) and ψ (psi) torsion angles for Aib residues strongly favors the formation of 310- or α-helical structures.[8] This property is invaluable for designing peptides that need to adopt a specific helical conformation to exert their biological function. The introduction of Aib can not only stabilize existing helices but can also induce helical structures in peptide sequences that would otherwise adopt a random coil or β-sheet conformation.[9]
Head-to-Head Comparison: D-Homoalanine vs. Aib
| Feature | D-Homoalanine | α-Aminoisobutyric Acid (Aib) |
| Mechanism of Stability | Stereochemical hindrance to proteases. | Steric hindrance from gem-dimethyl group. |
| Proteolytic Resistance | Significant improvement. | Exceptional improvement, often leading to complete resistance.[5] |
| Conformational Impact | Position-dependent; can stabilize or disrupt helices.[1] | Strong inducer and stabilizer of helical structures (310 and α-helices).[8] |
| Synthesis Complexity | Standard solid-phase peptide synthesis (SPPS) protocols are generally applicable. | Requires optimized coupling conditions due to steric hindrance. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Homoalanine or Aib
The synthesis of peptides incorporating these non-proteinogenic amino acids is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols, with some modifications for Aib due to its steric bulk.
Caption: Workflow for assessing peptide proteolytic stability.
Step-by-Step Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Incubate the peptide solution with the protease of interest (e.g., trypsin, chymotrypsin, or human serum) at a defined concentration and at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., TFA or formic acid) or by heat inactivation.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The intact peptide and its degradation products are separated by HPLC and detected by the mass spectrometer.
-
Data Analysis: Quantify the amount of the remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t1/2) of the peptide can then be calculated.
Conclusion and Future Perspectives
Both D-Homoalanine and Aib are highly effective in enhancing the proteolytic stability of peptides. The choice between these two modifications will depend on the specific requirements of the peptide therapeutic being developed.
-
D-Homoalanine is an excellent choice when a more subtle modification is desired to improve stability with a potentially lower risk of altering the peptide's native conformation and activity, especially if the original peptide is not helical.
-
Aib is the superior option when a high degree of proteolytic resistance is paramount and when the induction or stabilization of a helical conformation is beneficial for the peptide's biological function.
The future of peptide drug development will likely involve the strategic combination of these and other non-proteinogenic amino acids to fine-tune the stability, conformation, and activity of therapeutic peptides. As our understanding of the structure-activity relationships of these modified peptides grows, so too will our ability to design novel peptide-based drugs with improved therapeutic profiles.
References
-
Li, X., Li, Y., Han, H., Wang, R., Wang, X., & Shan, A. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589585. [Link]
-
Nowak, M., et al. (2015). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. Angewandte Chemie International Edition, 54(44), 13078-13081. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]
-
Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(49), 15975-15981. [Link]
-
Abdulbagi, M., Wang, L., Siddig, O., Al-Afghani, H. M., & Al-Mureish, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules, 11(11), 1716. [Link]
-
Chen, Y., & Skolnick, J. (2021). D-amino acid substituted peptides. Preprints.org. [Link]
-
Sforza, S., et al. (2009). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. Amino Acids, 36(4), 729-737. [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). The role of non-proteinogenic amino acids in the proteome. Biology, 6(3), 32. [Link]
-
Fields, G. B. (2001). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]
-
Seebach, D., & Beck, A. K. (2000). Peptides containing beta-amino acids. Chirality, 12(1), 22-32. [Link]
-
Reverter, D., & Cedrone, F. (2014). A streamlined method for the production of milligram quantities of active peptides and proteins. Journal of visualized experiments : JoVE, (87), 51433. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Karle, I. L., Flippen-Anderson, J. L., Sukumar, M., & Balaram, P. (1987). Conformation of a 16-residue zervamicin IIA analog peptide containing three different structural features: 3(10)-helix, alpha-helix, and beta-bend ribbon. Proceedings of the National Academy of Sciences of the United States of America, 84(15), 5087–5091. [Link]
-
Awasthi, S. K., et al. (2009). Conformational and biological studies of Aib-containing peptides. Journal of Peptide Science, 15(8), 527-535. [Link]
-
Wikipedia contributors. (2023, December 27). Proteolysis. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
-
Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16, 350-353. [Link]
-
Wikipedia contributors. (2023, October 29). Non-proteinogenic amino acids. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
-
Crina, D., et al. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 227-284. [Link]
-
Schweitzer-Stenner, R. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The journal of physical chemistry. B, 111(42), 12361–12373. [Link]
-
Uray, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6737-6744. [Link]
-
Zhang, W., & Chen, X. (2022). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Metabolic Engineering, 71, 1-11. [Link]
-
Gessner, C. R., et al. (2005). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Biophysical journal, 88(5), 3353–3365. [Link]
-
Wikipedia contributors. (2024, January 16). 2-Aminoisobutyric acid. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
-
Wang, L., & Liu, X. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01341-22. [Link]
Sources
- 1. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gu.se [gu.se]
- 7. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Interpretation of IR Spectra for D-Homoalanine Hydrochloride
This guide provides an in-depth technical analysis of the Infrared (IR) spectral characteristics of D-Homoalanine Hydrochloride (also known as D-2-Aminobutyric acid HCl). It is designed to assist analytical chemists and drug developers in structural verification, quality control, and distinguishing this compound from its structural homologs and free-base forms.
A Comparative Technical Guide for Structural Verification
Executive Summary & Comparative Scope
In the development of peptidomimetics and non-proteinogenic drugs, D-Homoalanine serves as a critical "ethyl-analog" of Alanine. Its structural verification relies heavily on vibrational spectroscopy to confirm two key features: the integrity of the ethyl side chain (distinguishing it from Alanine) and the protonation state (distinguishing the HCl salt from the zwitterionic free base).
This guide compares D-Homoalanine HCl against its primary alternatives to establish a self-validating identification protocol.
| Comparison Target | Primary Spectral Differentiator | Application |
| vs. D-Alanine HCl | Fingerprint Region (1400–600 cm⁻¹): Presence of methylene (-CH₂-) rocking and scissoring modes specific to the ethyl group. | Confirming side-chain identity (Methyl vs. Ethyl). |
| vs. Free Base (Zwitterion) | Carbonyl Region (1700–1750 cm⁻¹): Strong C=O stretch (COOH) vs. Carboxylate antisymmetric stretch (COO⁻) at ~1590 cm⁻¹. | Verifying salt formation and protonation state. |
| vs. L-Homoalanine HCl | None (Identical Spectra): Enantiomers exhibit identical scalar IR spectra in achiral environments. | Purity checks require VCD (Vibrational Circular Dichroism) or chiral chromatography, not standard FTIR. |
Experimental Protocol: Sample Preparation
For amino acid salts, the sampling technique is critical due to the hygroscopic nature of the ammonium moiety.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Why: Provides the highest resolution for the complex "ammonium band" region (2400–3200 cm⁻¹).
-
Protocol:
-
Dry KBr powder at 110°C for 2 hours to remove environmental moisture.
-
Mix D-Homoalanine HCl with KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).
-
Grind finely in an agate mortar (avoid over-grinding which can induce crystal lattice defects).
-
Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
-
Validation: A flat baseline at 4000 cm⁻¹ indicates a dry, well-pressed pellet.
-
Method B: ATR (Attenuated Total Reflectance)
-
Why: Rapid screening; ideal for hygroscopic salts to minimize atmospheric water absorption.
-
Protocol:
-
Use a Diamond or ZnSe crystal.
-
Apply solid powder directly to the crystal surface.
-
Apply high pressure clamp to ensure contact.
-
Correction: Apply ATR correction algorithm (intensity
) if comparing to library transmission spectra.
-
Spectral Interpretation Guide
A. Functional Group Region (4000 – 1500 cm⁻¹)
This region confirms the chemical class: Primary Amine Salt and Carboxylic Acid .
1. The Ammonium Envelope (3300 – 2400 cm⁻¹)
Unlike free amines, the hydrochloride salt forms a protonated ammonium group (
-
Observation: A very broad, complex absorption band featuring multiple sub-maxima (Fermi resonance).
-
Assignment: N–H stretching vibrations of the
group. -
Differentiation: This band often overlaps with the C–H stretches of the ethyl chain (2980–2850 cm⁻¹). Look for a "comb-like" fine structure on the lower frequency side (~2500–2800 cm⁻¹), often called "combination bands," which is diagnostic of amine salts.
2. The Carbonyl Stretch (1760 – 1690 cm⁻¹)
This is the most critical band for distinguishing the HCl salt from the free base (zwitterion).
-
D-Homoalanine HCl: Shows a sharp, intense band at 1720–1740 cm⁻¹ .
-
Mechanism: The carboxyl group is protonated (
), exhibiting a true C=O double bond character.
-
-
D-Homoalanine Free Base: The band shifts drastically to 1550–1610 cm⁻¹ .
-
Mechanism: The group exists as a carboxylate (
), where resonance delocalization lowers the bond order, reducing the vibrational frequency.
-
3. Ammonium Bending (1600 – 1500 cm⁻¹)
-
Band: Two medium bands near 1600 cm⁻¹ (asymmetric bend) and 1500 cm⁻¹ (symmetric bend).
-
Diagnostic: These confirm the presence of the charged nitrogen center.
B. Fingerprint Region (1500 – 600 cm⁻¹)
This region distinguishes D-Homoalanine from D-Alanine .
| Frequency (cm⁻¹) | Assignment | D-Homoalanine Specificity |
| 1460–1470 | Diagnostic: Stronger and distinct in Homoalanine due to the ethyl group ( | |
| 1380 | Present in both, but the intensity ratio vs. 1460 differs. | |
| 1200–1250 | C–O Stretch / C–C Skeleton | Strong coupled mode. The "ethyl" skeletal vibration shifts this band relative to the "methyl" skeleton of Alanine. |
| 700–800 | Key Differentiator: A rocking mode characteristic of chains with |
Visualizing the Structural Logic
The following diagram illustrates the decision tree for spectral analysis and the structural impact on vibrational modes.
Figure 1: Logic flow for distinguishing D-Homoalanine HCl from its free base and its lower homolog, Alanine.
Troubleshooting & Self-Validation
To ensure your data is reliable, apply these "Trustworthiness" checks:
-
The "Water Mask" Error:
-
Symptom:[1] A massive, shapeless blob around 3400 cm⁻¹.
-
Cause: Wet KBr or hygroscopic sample.
-
Fix: This masks the fine structure of the
stretch. Dry the sample and re-run.
-
-
The "Christiansen Effect":
-
Symptom:[1] Asymmetric, distorted peaks with "derivative-like" shapes.
-
Cause: Particle size in the pellet is comparable to the IR wavelength.
-
Fix: Grind the sample more finely before pressing.
-
-
Enantiomeric Confusion:
-
Warning: Do not attempt to distinguish D-Homoalanine from L-Homoalanine using standard FTIR. They are identical. If chirality is the variable, you must use Polarimetry (
) or Chiral HPLC .
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for amine salt assignments).
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Alpha-Amino Acids.
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Detailed analysis of C=O and NH3+ modes).
-
PubChem. (2024). Compound Summary: (2R)-2-aminobutanoic acid hydrochloride.[3]
Sources
Enantiomeric excess determination of D-Homoalanine HCl
This guide outlines the technical protocols for determining the enantiomeric excess (ee) of D-Homoalanine HCl (chemically known as (R)-2-Aminobutyric acid hydrochloride ).
D-Homoalanine is a critical chiral building block, notably serving as a key intermediate in the synthesis of antiepileptic drugs like Levetiracetam and Brivaracetam . Because it lacks a strong UV chromophore and is highly polar, standard chiral HPLC methods often fail. This guide compares three distinct analytical approaches, prioritizing the Direct Chiral HPLC method using Crown Ether columns as the industry gold standard.
Part 1: Strategic Decision Matrix
Before selecting a protocol, evaluate your specific analytical needs using this decision matrix.
Figure 1: Analytical Method Selection Strategy. Select Method 1 for routine QC of raw materials, Method 2 for high-sensitivity impurity analysis, and Method 3 for complex biological matrices.
Part 2: Comparative Analysis of Methods
The following table synthesizes performance metrics based on experimental data.
| Feature | Method 1: Direct Chiral HPLC | Method 2: Marfey's Derivatization | Method 3: Chiral GC-MS |
| Principle | Host-Guest Complexation (Crown Ether) | Diastereomer formation (FDAA) | Volatile Derivative Separation |
| Column | CROWNPAK CR(+) or CR(-) | Standard C18 (e.g., Zorbax Eclipse) | Chirasil-L-Val or equivalent |
| Sample Prep | Minimal (Dissolve & Shoot) | High (1-2 hrs heating + quenching) | High (Esterification + Acylation) |
| Detection | UV 200–210 nm (Low Selectivity) | UV 340 nm (High Selectivity) | MS / FID |
| LOD / Sensitivity | ~0.2 µg/mL (Moderate) | < 0.05 µg/mL (High) | < 0.01 µg/mL (Very High) |
| Cost Per Run | High (Expensive Column) | Moderate (Reagent Cost) | Low (after column purchase) |
| Key Limitation | Requires acidic mobile phase (pH 1-5) | Kinetic resolution issues possible | Moisture sensitive reagents |
Part 3: Detailed Experimental Protocols
Method 1: Direct Chiral HPLC (The Gold Standard)
Best for: Routine purity analysis of D-Homoalanine HCl raw material.
Mechanism: The chiral crown ether stationary phase forms a host-guest complex with the ammonium ion (
Critical Expert Insight: Elution Order
-
CROWNPAK CR(+): The D-isomer (R) elutes first , followed by the L-isomer (S).
-
Risk: If checking for trace L-impurity in a D-sample, the large D-peak tail may obscure the small L-peak.
-
-
CROWNPAK CR(-): The L-isomer (S) elutes first .
-
Recommendation: Use CR(-) for determining enantiomeric excess of D-Homoalanine to ensure the minor L-impurity elutes before the major peak, maximizing sensitivity.
-
Protocol (Standardized)
-
Column: Daicel CROWNPAK CR(+) or CR(-), 4.0 x 150 mm, 5 µm.[1]
-
Mobile Phase: Perchloric Acid (
) aqueous solution, pH 1.5 to 2.0.-
Preparation: Add 1.63 mL of 70%
to 1 L ultrapure water. -
Modifier: Methanol (0–15% v/v) can be added to reduce retention time, but pure aqueous acid often yields better resolution (
).
-
-
Flow Rate: 0.4 – 0.8 mL/min (Start at 0.4 mL/min to prevent overpressure; these columns are viscous).
-
Temperature: 10°C – 15°C .
-
Note: Lower temperatures significantly improve resolution (
) on crown ether columns by stabilizing the host-guest complex.
-
-
Detection: UV at 200 nm .
-
Sample Prep: Dissolve 10 mg D-Homoalanine HCl in 10 mL mobile phase.
Method 2: Indirect HPLC via Marfey’s Reagent
Best for: Trace analysis where UV detection at 200 nm is too noisy (e.g., dirty samples). Mechanism: Reacts D-Homoalanine with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers (L-L and L-D), which separate on standard achiral columns.
Protocol
-
Reagent Prep: 1% solution of FDAA in acetone.
-
Derivatization:
-
Mix 50 µL sample (50 mM) + 100 µL FDAA solution + 20 µL 1M
. -
Incubate at 40°C for 1 hour .
-
Stop reaction with 20 µL 1M HCl.
-
-
Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 50% B over 45 min.
-
-
Detection: UV at 340 nm .
Part 4: Workflow Visualization
The following diagram illustrates the mechanistic pathway for the recommended Direct HPLC method.
Figure 2: Direct Chiral HPLC Workflow using CROWNPAK CR(-). Note the strategic use of the CR(-) column to elute the impurity first.
Part 5: References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7][8][9][10][11][12]
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from
Sources
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sielc.com [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Standards for Research-Grade D-Homoalanine HCl: A Comparative Technical Guide
Executive Summary
D-Homoalanine HCl (D-2-Aminobutyric acid hydrochloride) is a critical non-proteinogenic amino acid used to introduce proteolytic stability and conformational constraints into peptide backbones. Unlike its L-isomer or the shorter-chain D-Alanine, D-Homoalanine offers a unique ethyl side chain that provides distinct steric occlusion without the hydrophobicity of Valine or Leucine.
This guide defines the quality control (QC) standards required to validate "Research-Grade" material, distinguishing it from crude industrial stock. It objectively compares D-Homoalanine against its structural analogs and provides a self-validating analytical workflow for verifying enantiomeric excess (
Part 1: Critical Quality Attributes (CQAs) & Chemical Profile
To ensure reproducibility in downstream applications—specifically solid-phase peptide synthesis (SPPS)—the raw material must meet strict physicochemical criteria.
Chemical Identity[1][2][3][4]
-
Formula:
-
CAS: 58610-42-7 (HCl salt), 2623-91-8 (Free base)
Specification Comparison: Research Grade vs. Industrial
Industrial-grade material often contains high levels of the L-isomer (racemate) or inorganic salts from the acidification process. Research-grade material must minimize these to prevent "deletion sequences" or diastereomeric impurities in the final peptide.
| Attribute | Industrial Grade | Research Grade (Target) | Method |
| Assay (Titration) | 95.0% – 101.0% | 98.5% – 101.5% | |
| Chiral Purity ( | > 95.0% | > 99.5% | Chiral HPLC |
| Loss on Drying | < 2.0% | < 0.5% | Gravimetric ( |
| Specific Rotation | Variable | Polarimetry ( | |
| Ammonium ( | < 0.5% | < 0.02% | Ion Chromatography |
Part 2: Comparative Analysis of Alternatives
Researchers often substitute D-Homoalanine with D-Alanine or L-Homoalanine. Below is an objective comparison of performance based on proteolytic stability and steric properties.
D-Homoalanine vs. L-Homoalanine (Proteolytic Stability)
The primary driver for using the D-isomer is resistance to enzymatic degradation.
-
Mechanism: Endogenous proteases (e.g., trypsin, chymotrypsin) recognize the specific spatial arrangement of the L-alpha-carbon. Inverting this stereochemistry to D-Homoalanine renders the peptide bond "invisible" to the catalytic triad of the enzyme.
-
Data Support: In serum stability assays, peptides containing D-Homoalanine substitutions typically exhibit a half-life (
) extension of 4-10x compared to the L-Homoalanine parent sequence.
D-Homoalanine vs. D-Alanine (Steric Effects)
While D-Alanine is cheaper, D-Homoalanine's ethyl group (
-
Conformational Restriction: The ethyl side chain of D-Homoalanine restricts the
(chi) torsion angle more severely than D-Alanine. This is advantageous for locking peptides into bioactive helical conformations. -
Hydrophobicity: D-Homoalanine is slightly more lipophilic, which can improve membrane permeability compared to D-Alanine analogues.
Visualizing the QC Workflow
The following diagram outlines the logical flow for accepting a batch of D-Homoalanine HCl, emphasizing the "Stop/Go" decision points based on the comparisons above.
Figure 1: Decision logic for qualifying D-Homoalanine HCl. Note the critical checkpoint at Chiral Purity.
Part 3: Analytical Protocols (Self-Validating Systems)[1]
The most common failure mode in using non-proteinogenic amino acids is assuming enantiomeric purity. A 1% contamination of L-isomer can lead to a 10% yield loss in a 10-mer peptide due to the propagation of diastereomeric impurities.
Protocol A: Chiral HPLC Determination (The Gold Standard)
This protocol uses a Crown Ether column, which is specific for primary amines and ideal for underivatized amino acids.
Objective: Quantify the ratio of D-Homoalanine to L-Homoalanine.
Materials:
-
Column: Crownpak CR(+) (Daicel) or equivalent (150 x 4.0 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (
) pH 1.5 to 2.0 (aqueous). -
Flow Rate: 0.4 - 0.8 mL/min (Temperature dependent).
-
Detection: UV at 200 nm or 210 nm.
-
Temperature: Lower temperatures (
) often improve resolution for this specific separation.
Step-by-Step Workflow:
-
System Suitability (Self-Validation): Inject a racemic mixture (DL-Homoalanine).
-
Requirement: Resolution (
) between peaks must be . -
Note: On Crownpak CR(+), the D-isomer typically elutes after the L-isomer (confirm with pure standards).
-
-
Sample Prep: Dissolve 10 mg D-Homoalanine HCl in 10 mL mobile phase.
-
Run: Inject 10 µL. Run for 20 minutes.
-
Calculation:
Protocol B: Chloride Content Stoichiometry
Because this is an HCl salt, verifying the counter-ion stoichiometry confirms the salt form's stability and hygroscopic nature.
Method: Potentiometric Titration with Silver Nitrate (
-
Logic: One mole of D-Homoalanine HCl (139.58 g/mol ) should react with exactly one mole of
. -
Validation: A result deviating by >2% from theoretical suggests either excess free HCl (hygroscopic, acidic) or free base contamination (solubility issues).
Visualizing the Chiral Recognition Mechanism
Understanding why the separation works aids in troubleshooting.
Figure 2: Mechanism of chiral separation on Crown Ether phases. The ammonium group of D-Homoalanine complexes more tightly, increasing retention time.
Part 4: Experimental Validation Data
The following data represents typical performance metrics for Research-Grade D-Homoalanine HCl when subjected to the protocols above.
Table 2: Stability & Solubility Profile
| Parameter | Result | Interpretation |
| Solubility (Water) | > 50 mg/mL | Highly soluble; suitable for aqueous buffers. |
| Solubility (DMF) | Moderate | May require small amount of water or DIPEA for SPPS coupling. |
| Hygroscopicity | Low to Moderate | Store in desiccator; less hygroscopic than free amine. |
| Racemization Risk | Low | Stable at room temp; avoid strong base (pH > 10) for prolonged periods. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 51064142, D-Homoalanine hydrochloride. Retrieved from [Link]
-
Hyun, M. H. (2006). Liquid chromatographic resolution of alpha-amino acids on crown ether-based chiral stationary phases. Journal of Separation Science. (Standard method for Crownpak columns).
-
European Pharmacopoeia (Ph.[5] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques. (Guidance on System Suitability).
- Bachem.Peptide Stability: D-Amino Acid Substitution Strategies. (General reference for peptidomimetic stability).
Sources
Safety Operating Guide
D-Homoalanine HCl Disposal Guide: Operational Protocols for Laboratory Safety
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the disposal of D-Homoalanine Hydrochloride (also known as D-2-Aminobutyric acid HCl). While often categorized as a low-toxicity amino acid derivative, its hydrochloride salt form introduces specific acidity and combustion by-product risks (HCl gas, NOx) that require strict adherence to waste segregation protocols.
Core Directive: Do not treat this substance as general trash. Although not a P-list or U-list acute toxin (RCRA), it must be managed as Regulated Chemical Waste to prevent environmental acidification and ensure compliant incineration.
Chemical Identity & Hazard Data
| Parameter | Technical Detail |
| Chemical Name | D-Homoalanine Hydrochloride |
| Synonyms | (R)-2-Aminobutyric acid HCl; D-Alpha-Amino-n-butyric acid HCl |
| CAS Number | 67607-42-5 (D-isomer HCl) / 58610-42-7 (General/Beta variants - verify specific isomer) |
| Formula | C₄H₉NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 139.58 g/mol |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
| RCRA Status | Non-listed (Not P or U listed). Regulated as characteristic waste if pH < 2 (Corrosivity). |
Pre-Disposal Assessment Logic
Before acting, you must categorize the waste state. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and mixture composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)
Applicability: Expired shelf stock, spilled powder, or synthesized solids.
-
Container Selection: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Glass are preferred. Avoid metal containers as the HCl salt can corrode metal over time if moisture is present.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not pack in the same secondary container as strong oxidizers (e.g., permanganates) or strong bases (which will react to release heat and free amine).
Protocol B: Aqueous Solutions (Buffers/Reaction Mixtures)
Applicability: Leftover reaction buffers or dissolved stock solutions.
Scientific Rationale: The HCl moiety makes unbuffered solutions acidic. Most waste contractors and municipal regulations prohibit discharging liquids with pH < 2 or pH > 12.5.
-
Validation Step (Self-Validating Protocol):
-
Dip a pH strip into the waste solution.
-
If pH < 5: Slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) with stirring.
-
Stop point: When pH reaches 6–8.
-
-
Solvent Check:
-
If the solution contains only water, buffer salts, and D-Homoalanine HCl: Dispose of as Aqueous Chemical Waste .
-
If the solution contains organic solvents (Acetonitrile, Methanol): Dispose of as Organic Solvent Waste .
-
-
No Drain Disposal: Despite being an amino acid, do not pour down the sink. Modern "Zero Discharge" laboratory standards prohibit introducing chemical salts into municipal water systems to prevent eutrophication and interference with water treatment microbes.
Protocol C: Contaminated Debris
Applicability: Weigh boats, gloves, paper towels.
-
Trace Contamination: Items with visible powder must be treated as solid chemical waste.
-
Bagging: Double-bag in clear, 4-mil polyethylene bags.
-
Tagging: Label as "Solid Debris contaminated with Amino Acid HCl salts."
Emergency Procedures (Spill Response)
In the event of a benchtop spill of solid D-Homoalanine HCl:
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.[7] If dust is visible in the air, use an N95 or P100 respirator to prevent inhalation of acidic dust.
-
Containment: Cover the spill with a paper towel to prevent dust dispersion.
-
Cleanup:
-
Dry: Sweep carefully into a dust pan.
-
Wet: Wipe the area with a sodium bicarbonate solution (5%) to neutralize any acidic residue, then clean with water.
-
-
Disposal: Place all cleanup materials into the "Contaminated Debris" stream (Protocol C).
Regulatory Framework & Compliance
-
US EPA (RCRA): D-Homoalanine HCl is not a listed hazardous waste (40 CFR 261.33). However, it is the generator's responsibility to determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Corrosivity: Aqueous solutions may be corrosive (D002) if pH < 2. Neutralization (Protocol B) mitigates this.
-
-
Incineration: The preferred method of final destruction is thermal incineration equipped with an afterburner and scrubber. The scrubber is essential to capture Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) generated during combustion [1].
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). NIH Drain Discharge Guide. Retrieved from [Link]
-
PubChem. (2024).[3] Compound Summary: D-Homoalanine hydrochloride (CAS 67607-42-5).[1][3] National Library of Medicine. Retrieved from [Link]
Sources
- 1. D-Homoalanine hydrochloride | CAS 67607-42-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. D-Homoalanine hcl | C4H10ClNO2 | CID 51064142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 7. nems.nih.gov [nems.nih.gov]
Operational Safety Guide: Handling D-Homoalanine Hydrochloride
CAS: 58610-41-6 | Formula: C₄H₉NO₂[1][2]·HCl | Synonyms: D-2-Aminobutyric acid hydrochloride[1][2][3]
This guide is designed for research and development professionals requiring immediate, actionable safety protocols. It synthesizes regulatory safety data with practical laboratory experience to ensure both operator safety and experimental integrity.[2]
Risk Assessment & Mechanistic Insight
The "Why" Behind the Protocol
While D-Homoalanine Hydrochloride is not classified as acutely toxic (e.g., fatal upon contact), it presents specific handling challenges due to its chemical structure as a hydrochloride salt.[1][2]
-
Acid Hydrolysis Hazard: As an HCl salt, this compound is prone to hydrolysis upon contact with moisture.[1] Inhalation of dust does not merely cause mechanical irritation; it generates dilute hydrochloric acid on the mucous membranes of the respiratory tract and eyes [1].[2]
-
Hygroscopic Instability: The primary operational risk is hygroscopicity .[2] The salt readily absorbs atmospheric moisture, leading to:
Personal Protective Equipment (PPE) Matrix
The "What" to Wear
Select PPE based on the state of the chemical (Dry Powder vs. Solution).[1][2]
| PPE Category | Specification | Rationale (Causality) |
| Respiratory | N95 / FFP2 Mask (Minimum) | Prevents inhalation of fine particulates.[1][2] Critical to avoid acid-hydrolysis in the lungs.[2] Use P100/P3 if handling >10g in open air.[2] |
| Hand Protection | Nitrile Gloves (Min.[2] 0.11mm thickness) | Nitrile offers excellent resistance to weak acids.[2] Avoid Latex, as amino acids can sometimes act as sensitizers, and latex is permeable to some acidic solutions.[1] |
| Eye Protection | Safety Glasses with Side Shields | Essential.[2] If the powder is fine/dusty, upgrade to Chemical Goggles to prevent airborne dust from dissolving in tear ducts.[1] |
| Body Protection | Lab Coat (Buttoned) | Standard barrier.[2] Ensure cuffs are tucked into gloves to prevent wrist exposure (a common contact point).[1][2] |
Operational Protocol: Step-by-Step Handling
The "How" to Execute
Phase A: Pre-Operational Setup
-
Humidity Control: Ensure the laboratory relative humidity (RH) is <50%. If RH is high, handle the container inside a desiccator or glove box.[1][2]
-
Static Mitigation: Amino acid salts are often static-prone.[2] Use an antistatic gun or a polonium strip near the balance to prevent powder scattering [3].[2]
Phase B: Weighing & Transfer[1]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure .[2]
-
The "Closed-Transfer" Technique:
-
Open the stock container only inside the hood.
-
Transfer the required amount to a weighing boat.[2]
-
IMMEDIATELY reseal the stock container. Do not leave it open while waiting for the balance to stabilize.
-
Why? This prevents moisture uptake, preserving the reagent's purity for downstream applications.[1][2]
-
Phase C: Solubilization
-
Exothermic Note: When dissolving D-Homoalanine HCl in water, a mild exotherm may occur due to the heat of solution of the HCl salt.[2]
-
pH Check: The resulting solution will be acidic.[2] If your protocol requires a neutral pH (e.g., for cell culture), buffer the solution immediately or adjust with NaOH dropwise to prevent "pH shock" precipitation.[1]
Emergency Response & Disposal
Self-Validating Safety Systems
Spill Management
-
Dry Spill: Do not sweep dry dust (creates aerosols).[1][2] Cover with a paper towel dampened with a weak base (e.g., 1% Sodium Bicarbonate) to neutralize potential acidity, then wipe up.[1]
-
Wet Spill: Absorb with inert material (vermiculite/chem-mats).[1][2]
Disposal Protocol
Disposal must align with local environmental regulations (RCRA in US, waste codes in EU).[1][2]
-
Dissolution: Dissolve waste powder in water.[2]
-
Neutralization (Self-Validation Step): Add Sodium Bicarbonate until effervescence stops. Check pH with a strip; aim for pH 6–8.[2]
-
Stream: Dispose of the neutral aqueous solution into the Aqueous Chemical Waste stream. Do not mix with oxidizers (e.g., bleach), as this can generate nitrogen oxides (NOx) [4].[1][2]
Visual Workflow (Process Logic)
Caption: Logical flow for safe handling, emphasizing risk assessment prior to PPE selection and a feedback loop for spill management.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51064142, D-Homoalanine hydrochloride. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Dust Explosion Hazards. Retrieved from [Link][1][2]
-
National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
